molecular formula C28H33N5O6 B15565214 Oxocarbazate

Oxocarbazate

Cat. No.: B15565214
M. Wt: 535.6 g/mol
InChI Key: MITOFRSPGLYHSJ-QFIPXVFZSA-N
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Description

Oxocarbazate is a useful research compound. Its molecular formula is C28H33N5O6 and its molecular weight is 535.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H33N5O6

Molecular Weight

535.6 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]carbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C28H33N5O6/c1-28(2,3)39-26(36)30-22(15-19-16-29-21-12-6-5-11-20(19)21)25(35)31-32-27(37)38-17-24(34)33-14-8-10-18-9-4-7-13-23(18)33/h4-7,9,11-13,16,22,29H,8,10,14-15,17H2,1-3H3,(H,30,36)(H,31,35)(H,32,37)/t22-/m0/s1

InChI Key

MITOFRSPGLYHSJ-QFIPXVFZSA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Oxocarbazate (B1193368) on Cathepsin L

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent inhibitor of human cathepsin L. The document details the quantitative inhibitory data, experimental methodologies, and the broader context of its therapeutic potential, particularly in antiviral applications.

Introduction to Cathepsin L and its Inhibition

Cathepsin L is a lysosomal cysteine protease belonging to the papain family.[1] Under normal physiological conditions, it plays a crucial role in protein degradation within lysosomes.[2][3] However, its activity is also implicated in various pathological processes, including cancer progression, immunological disorders, and, notably, viral entry into host cells.[1][4][5] For viruses like SARS-CoV and Ebola, cathepsin L-mediated proteolysis of the viral spike glycoprotein (B1211001) within the endosome is a critical step for triggering membrane fusion and subsequent viral RNA release into the cytoplasm.[1][4][6] This makes cathepsin L a compelling therapeutic target for developing broad-spectrum antiviral agents.[1][4]

Oxocarbazates are a class of compounds that have been identified as potent inhibitors of cysteine proteases.[7] Specifically, the tetrahydroquinoline this compound identified by the PubChem CID 23631927 has been extensively characterized as a subnanomolar, slow-binding, and reversible inhibitor of human cathepsin L.[1][8]

Quantitative Inhibitory Data

The inhibitory potency of this compound (CID 23631927) against human cathepsin L has been thoroughly evaluated. The key quantitative parameters are summarized in the table below.

ParameterValueConditions/NotesReference
IC₅₀ (no preincubation) 6.9 ± 1.0 nMAssayed immediately after mixing with the enzyme at 25°C.[1][8][9]
IC₅₀ (1-hour preincubation) 2.3 ± 0.1 nMPreincubated with cathepsin L for 1 hour before assay.[1][9]
IC₅₀ (2-hour preincubation) 1.2 ± 0.1 nMPreincubated with cathepsin L for 2 hours before assay.[1][9]
IC₅₀ (4-hour preincubation) 0.4 ± 0.1 nMPreincubated with cathepsin L for 4 hours before assay.[1][8][9]
IC₅₀ (at 37°C) 10.6 ± 0.9 nMTemperature dependence study.[1]
Inhibition Constant (Kᵢ) 0.29 nMDetermined from kinetic analysis.[1][8]
Association Rate Constant (kₒₙ) 153,000 M⁻¹s⁻¹Determined from transient kinetic analysis.[1][8]
Dissociation Rate Constant (kₒff) 4.40 × 10⁻⁵ s⁻¹Determined from transient kinetic analysis.[1][8]
Selectivity (Cathepsin L/B) >700-foldDemonstrates high selectivity for cathepsin L over cathepsin B.[1][8]
Antiviral IC₅₀ (SARS-CoV) 273 ± 49 nMPseudotype virus infection assay in HEK 293T cells.[1][8]
Antiviral IC₅₀ (Ebola virus) 193 ± 39 nMPseudotype virus infection assay in HEK 293T cells.[1][8]

Mechanism of Action

The data reveals that this compound acts as a slow-binding, competitive, and slowly reversible inhibitor of cathepsin L.[1][8] The time-dependent decrease in the IC₅₀ value, dropping 17-fold from 6.9 nM to 0.4 nM after a 4-hour preincubation, is a hallmark of a slow-binding mechanism.[1][8][9] This indicates that the inhibitor forms a stable enzyme-inhibitor complex (EI) that reaches equilibrium slowly.

The interaction can be described by a single-step competitive inhibition model.

G E Cathepsin L (E) EI Enzyme-Inhibitor Complex (EI) E->EI kₒₙ = 153,000 M⁻¹s⁻¹ I This compound (I) EI->E kₒff = 4.40 x 10⁻⁵ s⁻¹ G cluster_0 Cell Culture cluster_1 Biochemical Analysis cells HEK 293T Cells treatment Treat with this compound or DMSO (Control) cells->treatment lysis Cell Lysis treatment->lysis probe Incubate with DCG-04 Probe lysis->probe sds SDS-PAGE probe->sds blot Western Blot (Streptavidin-HRP) sds->blot result Reduced Active Cathepsin L blot->result Quantify Band Intensity G cluster_0 Host Cell cluster_1 Viral Particle Endosome Endosome CatL CatL Spike_Cleaved Cleaved Spike Protein CatL->Spike_Cleaved Cleavage Oxo Oxo Oxo->CatL Inhibition Fusion Membrane Fusion & Viral RNA Release Spike_Cleaved->Fusion Virus Virus with Spike Protein Virus->Endosome Endocytosis

References

Oxocarbazate: A Potent Inhibitor of Viral Entry via Cathepsin L Blockade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viral entry into host cells represents a critical and highly vulnerable stage in the viral life cycle, offering a prime target for therapeutic intervention. A growing body of evidence highlights the crucial role of host proteases in facilitating this process for a range of enveloped viruses. This technical guide focuses on the mechanism of action of oxocarbazate (B1193368), a small-molecule inhibitor, in blocking viral entry by targeting human cathepsin L. For viruses such as SARS-coronavirus and Ebola virus, cathepsin L-mediated cleavage of their surface glycoproteins within the endosomal compartment is an indispensable step for membrane fusion and subsequent release of the viral genome into the cytoplasm. This compound effectively abrogates this process by potently and selectively inhibiting cathepsin L activity. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing this compound's efficacy, and a summary of key quantitative data, positioning this compound as a promising candidate for broad-spectrum antiviral drug development.

The Role of Cathepsin L in Viral Entry

Certain enveloped viruses, including filoviruses (e.g., Ebola) and coronaviruses (e.g., SARS-CoV), gain entry into host cells through an endocytic pathway. Following attachment to specific cell surface receptors, the virus is internalized into an endosome. The acidic environment of the late endosome activates cathepsin L, a lysosomal cysteine protease. Activated cathepsin L then cleaves the viral surface glycoprotein (B1211001), inducing conformational changes that expose a fusion peptide. This peptide inserts into the endosomal membrane, mediating the fusion of the viral and endosomal membranes and allowing the viral nucleocapsid to be released into the host cell cytoplasm, thus initiating infection.[1][2]

Mechanism of Action of this compound

This compound, specifically the tetrahydroquinoline this compound identified as PubChem CID 23631927, acts as a potent, slow-binding, and reversible inhibitor of human cathepsin L.[1][3] By directly binding to and inhibiting the enzymatic activity of cathepsin L, this compound prevents the necessary proteolytic cleavage of the viral glycoprotein. This inhibition effectively halts the viral fusion process and subsequent entry into the host cell, thereby blocking infection at a critical early stage.[1][4] The targeting of a host factor like cathepsin L presents a significant advantage in antiviral therapy, as it is less susceptible to the development of drug resistance resulting from rapid viral mutations.[1]

Quantitative Data Summary

The efficacy of this compound (CID 23631927) has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and kinetic parameters.

Table 1: In Vitro Inhibition of Human Cathepsin L by this compound

ParameterValueConditionsReference
IC₅₀ (no preincubation)6.9 ± 1.0 nMImmediate assay[1][3]
IC₅₀ (1-hour preincubation)2.3 ± 0.1 nMPreincubation with enzyme[1]
IC₅₀ (2-hour preincubation)1.2 ± 0.1 nMPreincubation with enzyme[1]
IC₅₀ (4-hour preincubation)0.4 ± 0.1 nMPreincubation with enzyme[1][3]
Kᵢ0.29 nMTransient kinetic analysis[1][3]
kₒₙ153,000 M⁻¹s⁻¹Transient kinetic analysis[1][3]
kₒff4.40 × 10⁻⁵ s⁻¹Transient kinetic analysis[1][3]

Table 2: Antiviral Activity of this compound in Pseudovirus Entry Assays

Virus PseudotypeIC₅₀Cell LineReference
SARS-CoV273 ± 49 nMHEK293T[1][3][4]
Ebola virus193 ± 39 nMHEK293T[1][3][4]

Experimental Protocols

Cathepsin L Inhibition Assay

This protocol details the method to determine the inhibitory activity of this compound against purified human cathepsin L.

Materials:

  • Recombinant human cathepsin L

  • This compound (CID 23631927)

  • Fluorogenic substrate: Z-Phe-Arg-AMC

  • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Activate cathepsin L by incubating it in the assay buffer for 30 minutes at 25°C to ensure the catalytic cysteine is in its reduced form.

  • For time-dependent inhibition assays, pre-incubate the activated cathepsin L with varying concentrations of this compound for desired time periods (e.g., 0, 1, 2, 4 hours) in the microplate wells.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Monitor the reaction kinetics by taking readings at regular intervals.

  • Calculate the rate of substrate hydrolysis and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pseudovirus Entry Assay

This protocol describes the use of lentiviral pseudotypes to assess the ability of this compound to block viral entry.

Materials:

  • HEK293T cells

  • Plasmids: lentiviral backbone (e.g., pNL4-3.Luc.R-E-), packaging plasmid (e.g., psPAX2), and a plasmid encoding the viral glycoprotein (e.g., SARS-CoV Spike or Ebola GP).

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure: Part A: Pseudovirus Production

  • Co-transfect HEK293T cells with the lentiviral backbone, packaging plasmid, and the viral glycoprotein expression plasmid using a suitable transfection reagent.

  • Incubate the cells for 48-72 hours.

  • Harvest the supernatant containing the pseudoviruses.

  • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Titer the pseudovirus stock by measuring luciferase activity in transduced target cells.

Part B: Inhibition Assay

  • Seed target cells (e.g., HEK293T) in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Infect the cells with the pseudovirus in the presence of the inhibitor.

  • Incubate for 48-72 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of entry inhibition relative to untreated control cells and determine the IC₅₀ value.

Activity-Based Probe Labeling of Intracellular Cathepsin L

This protocol allows for the detection of active cathepsin L within cells treated with this compound.

Materials:

  • HEK293T cells

  • This compound

  • Activity-based probe: Biotin-conjugated DCG-04

  • Lysis buffer

  • SDS-PAGE gels

  • Streptavidin-HRP conjugate

  • Chemiluminescence detection reagents

Procedure:

  • Treat HEK293T cells with varying concentrations of this compound for a defined period.

  • Lyse the cells to obtain total protein extracts.

  • Incubate the cell lysates with the DCG-04 probe. The probe will covalently bind to the active site of cysteine proteases, including cathepsin L.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with streptavidin-HRP conjugate, which will bind to the biotinylated DCG-04.

  • Detect the signal using a chemiluminescence substrate. The intensity of the band corresponding to cathepsin L will be inversely proportional to the inhibitory activity of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental procedures described in this guide.

Viral_Entry_Pathway cluster_cell Host Cell cluster_endosome Endosome (Acidic pH) Virus Virus (e.g., SARS-CoV, Ebola) Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor Endo_Virus Internalized Virus Receptor->Endo_Virus 2. Endocytosis Fusion Membrane Fusion Endo_Virus->Fusion 4. Glycoprotein Cleavage CatL_inactive Pro-Cathepsin L CatL_active Active Cathepsin L CatL_inactive->CatL_active 3. Activation CatL_active->Fusion Genome Viral Genome Release Fusion->Genome 5. Fusion & Release Cytoplasm Cytoplasm This compound This compound This compound->CatL_active Inhibition

Caption: Mechanism of this compound in blocking viral entry.

Pseudovirus_Assay_Workflow cluster_production Pseudovirus Production cluster_inhibition Inhibition Assay Plasmids Plasmids: - Lentiviral backbone (Luciferase) - Packaging - Viral Glycoprotein Transfection Co-transfect HEK293T cells Plasmids->Transfection Harvest Harvest Supernatant (Pseudovirus) Transfection->Harvest Infect Infect with Pseudovirus Harvest->Infect Seed Seed Target Cells (e.g., HEK293T) Treat Treat cells with This compound Seed->Treat Treat->Infect Incubate Incubate 48-72h Infect->Incubate Lyse Lyse cells & add Luciferin Incubate->Lyse Measure Measure Luminescence Lyse->Measure

Caption: Workflow for the pseudovirus-based viral entry assay.

ABP_Workflow cluster_treatment Cell Treatment & Lysis cluster_labeling_detection Labeling and Detection Cells HEK293T Cells Treat Treat with This compound Cells->Treat Lyse Cell Lysis Treat->Lyse Lysate Cell Lysate Lyse->Lysate Probe Add DCG-04 Probe (Biotinylated) Lysate->Probe SDS SDS-PAGE Probe->SDS Blot Western Blot SDS->Blot Detect Detect with Streptavidin-HRP Blot->Detect

Caption: Workflow for activity-based probe labeling of cathepsin L.

Conclusion

This compound presents a compelling case as a lead compound for the development of broad-spectrum antiviral therapies. Its mechanism of action, centered on the inhibition of the host protease cathepsin L, offers a robust strategy to combat viral entry for a variety of pathogens that rely on this pathway. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and optimize this compound and similar compounds as potent viral entry inhibitors. The continued exploration of host-targeting antivirals like this compound holds significant promise for addressing the challenges of emerging viral threats and drug resistance.

References

The Structural Alchemist's Guide: Unlocking the Therapeutic Potential of Oxocarbazate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance between a molecule's structure and its biological activity is the cornerstone of modern drug discovery. Within the vast landscape of heterocyclic compounds, oxocarbazate (B1193368) derivatives have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive analysis of the structural activity relationships (SAR) of this compound derivatives, focusing on their roles as potent enzyme inhibitors. By dissecting the nuances of their chemical architecture, we can illuminate the path toward designing more effective and selective therapeutic agents.

This guide will delve into the quantitative analysis of this compound and structurally related derivatives as inhibitors of two key enzymes: N-acylethanolamine acid amidase (NAAA) and Cathepsin L. We will explore the detailed experimental protocols for their synthesis and biological evaluation, and visualize the complex interplay of their mechanisms of action through signaling pathway and workflow diagrams.

Quantitative Structural Activity Relationship (SAR) Data

The potency and selectivity of this compound derivatives are exquisitely sensitive to subtle modifications of their molecular structure. The following tables summarize the quantitative SAR data for key this compound and related derivatives, providing a clear framework for understanding the impact of various structural motifs on their inhibitory activity.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

This compound derivatives, particularly those containing a β-lactone carbamate (B1207046) core, have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). The following data, primarily on 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, which share a core structure with oxocarbazates, highlight key SAR trends.

CompoundR Group (Side Chain)IC50 (nM) vs. rat NAAAIC50 (nM) vs. human NAAAReference
14q (4-phenylphenyl)methyl77[1]
ARN077 (4) 5-phenylpentyl127-[1][2]
10a Benzyl (B1604629) ((S)-enantiomer)2960-[3]
10b Benzyl ((R)-enantiomer)700-[3]
23b Threonine-based lactone--[3]
24a Threonine-based with bulky t-butyl--[3]
24b syn-Threonine-based with bulky t-butyl--[3]
24c anti-Threonine-based with bulky t-butyl--[3]

Key SAR Insights for NAAA Inhibition:

  • Lipophilic Side Chain: The nature and length of the lipophilic side chain (R group) are critical for potent NAAA inhibition. Aromatic and extended alkyl chains, such as the (4-phenylphenyl)methyl group in compound 14q , lead to single-digit nanomolar potency[1].

  • Stereochemistry: The stereochemistry of the oxetanyl ring significantly influences activity. For N-(2-oxo-3-oxetanyl)carbamic acid esters, the (R)-enantiomer of the benzyl derivative (10b ) is more potent than the (S)-enantiomer (10a )[3].

  • β-Lactone Ring Substitution: The introduction of a syn methyl group at the β-position of the lactone ring, as seen in threonine-based derivatives, enhances chemical stability without compromising inhibitory activity[2][3].

  • Bulky Substituents: The addition of a bulky tert-butyl substituent in the side chain can reduce reactivity with bovine serum albumin, a desirable property for improving bioavailability[2].

Cathepsin L Inhibitors

A specific tetrahydroquinoline this compound has been identified as a potent, slow-binding, and reversible inhibitor of human Cathepsin L, a lysosomal cysteine protease involved in various physiological and pathological processes, including viral entry into host cells.

CompoundTargetIC50 (nM)Assay ConditionsReference
CID 23631927 Human Cathepsin L6.9No preincubation[4][5]
CID 23631927 Human Cathepsin L0.44-hour preincubation[4][5]
CID 23631927 SARS-CoV Pseudotype Virus Entry273 ± 49-[5]
CID 23631927 Ebola Pseudotype Virus Entry193 ± 39-[5]
Thiocarbazate (CID 16725315) Human Cathepsin L-Did not demonstrate activity in viral entry assay[5]

Key SAR Insights for Cathepsin L Inhibition:

  • This compound Moiety: The this compound functional group is crucial for the inhibitory activity against Cathepsin L. The related thiocarbazate analog did not show efficacy in blocking viral entry, highlighting the importance of the oxygen atom in the carbazate (B1233558) core[5].

  • Time-Dependent Inhibition: The tetrahydroquinoline this compound (CID 23631927) exhibits time-dependent inhibition, with a significant drop in IC50 after preincubation with the enzyme. This suggests a slow-binding mechanism where the inhibitor forms a more stable complex with the enzyme over time[4][5].

  • Broad Antiviral Potential: The ability of this this compound to block the entry of both SARS-CoV and Ebola pseudotype viruses suggests that targeting host-cell factors like Cathepsin L can be a broad-spectrum antiviral strategy[5].

Experimental Protocols

A clear understanding of the experimental methodologies is paramount for the replication and advancement of SAR studies. The following sections detail the key protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 2-Oxo-oxetanyl-carbamic Acid Esters (NAAA Inhibitors)

The synthesis of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, potent NAAA inhibitors, can be achieved through a multi-step process starting from commercially available D-threonine.

General Procedure:

  • Protection of D-threonine: The amino and carboxylic acid groups of D-threonine are protected to prevent unwanted side reactions.

  • Formation of the β-lactone ring: The protected threonine is then cyclized to form the core 2-methyl-4-oxo-3-oxetanyl ring structure. This is a critical step that establishes the reactive β-lactone moiety.

  • Deprotection and Salt Formation: The protecting groups are removed, and the resulting amine is converted to a toluene-4-sulfonate salt to improve its stability and handling.

  • Carbamate Formation: The ammonium (B1175870) salt is reacted with the desired activated alcohol (e.g., a chloroformate or a carbonyldiimidazole-activated alcohol) to form the final carbamate ester derivative.

  • Purification: The final product is purified using standard techniques such as column chromatography to yield the desired 2-methyl-4-oxo-3-oxetanylcarbamic acid ester[6].

Cathepsin L Inhibition Assay

The inhibitory activity of this compound derivatives against Cathepsin L can be determined using a fluorogenic substrate-based assay.

Protocol:

  • Enzyme Activation: Human liver Cathepsin L is pre-activated by incubation in an assay buffer (e.g., 20 mM sodium acetate, 1 mM EDTA, and 5 mM cysteine, pH 5.5) for 30 minutes.

  • Compound Preparation: The test compounds (this compound derivatives) are serially diluted in DMSO and added to a 96-well microplate.

  • Assay Reaction: The activated Cathepsin L is incubated with a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) and the test compound in the assay buffer.

  • Fluorescence Measurement: The enzymatic cleavage of the substrate releases a fluorescent product (AMC), and the increase in fluorescence is monitored over time using a fluorescence plate reader (λex = 360 nm, λem = 460 nm).

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve[4][7][8]. For time-dependent inhibitors, the IC50 is determined at different pre-incubation times of the enzyme and inhibitor[4].

Signaling Pathways and Mechanisms of Action

To fully appreciate the therapeutic potential of this compound derivatives, it is essential to understand their mechanism of action at a molecular level. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by these compounds.

NAAA Inhibition and the PEA-PPAR-α Anti-inflammatory Pathway

This compound-related NAAA inhibitors exert their anti-inflammatory effects by modulating the NAAA-PEA-PPAR-α signaling pathway. By blocking NAAA, these compounds increase the levels of the endogenous anti-inflammatory lipid, palmitoylethanolamide (PEA), which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that suppresses the transcription of pro-inflammatory genes.

NAAA_Inhibition_Pathway cluster_Cell Immune Cell (e.g., Macrophage) NAAA NAAA PEA PEA (Palmitoylethanolamide) PEA->NAAA Hydrolysis PPARa PPAR-α PEA->PPARa Activation ProInflammatory Pro-inflammatory Gene Expression PPARa->ProInflammatory Suppression AntiInflammatory Anti-inflammatory Response PPARa->AntiInflammatory Promotion This compound This compound Derivative This compound->NAAA Inhibition

Caption: NAAA-PEA-PPAR-α anti-inflammatory signaling pathway modulated by this compound derivatives.

Cathepsin L Inhibition and Blockade of Viral Entry

The tetrahydroquinoline this compound derivative CID 23631927 inhibits viral entry by targeting the host-cell enzyme Cathepsin L. Many viruses, including SARS-CoV and Ebola, rely on Cathepsin L to cleave their surface glycoproteins within the endosome, a necessary step for viral-host membrane fusion and the release of the viral genome into the cytoplasm. By inhibiting Cathepsin L, the this compound prevents this crucial processing step, effectively trapping the virus within the endosome and preventing infection.

CathepsinL_Inhibition_Workflow cluster_HostCell Host Cell cluster_Endosome Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis CathepsinL Cathepsin L NoInfection Viral Entry Blocked CathepsinL->NoInfection ViralGlycoprotein Viral Glycoprotein CathepsinL->ViralGlycoprotein Cleavage This compound This compound Derivative This compound->CathepsinL Inhibition ViralFusion Viral-Host Membrane Fusion Infection Viral Genome Release & Infection ViralFusion->Infection ViralGlycoprotein->ViralFusion Activation

Caption: Mechanism of viral entry blockade by this compound-mediated inhibition of Cathepsin L.

Conclusion and Future Directions

The structural activity relationship of this compound derivatives reveals a class of molecules with significant and tunable inhibitory activity against key enzymatic targets. The data presented herein for NAAA and Cathepsin L inhibitors underscore the critical role of specific structural motifs in determining potency and selectivity. The β-lactone carbamate core in NAAA inhibitors and the tetrahydroquinoline this compound scaffold in Cathepsin L inhibitors serve as excellent starting points for further optimization.

Future research should focus on expanding the library of this compound derivatives to build a more comprehensive SAR database. This will enable the development of more predictive quantitative structure-activity relationship (QSAR) models to guide the rational design of next-generation inhibitors. Furthermore, detailed in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising candidates, ultimately paving the way for their clinical translation as novel therapeutics for inflammatory diseases and viral infections. The alchemical process of transforming molecular structure into biological function continues, and this compound derivatives hold immense promise in this endeavor.

References

In Vitro Enzymatic Activity of Oxocarbazate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Oxocarbazate" can refer to distinct chemical entities depending on the research context. This guide provides an in-depth technical overview of the in vitro enzymatic activity of two prominent "this compound"-related compounds: a tetrahydroquinoline This compound (B1193368) identified as a potent inhibitor of human cathepsin L, and the antiepileptic drug Oxcarbazepine along with its active metabolites. This document is designed to serve as a comprehensive resource, detailing quantitative enzymatic data, experimental methodologies, and relevant biological pathways to support further research and development.

Part 1: Tetrahydroquinoline this compound - A Cathepsin L Inhibitor

A specific tetrahydroquinoline this compound (PubChem CID 23631927) has been identified as a potent, slow-binding, and reversible inhibitor of human cathepsin L[1][2][3]. Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including viral entry[1][2][3].

Quantitative Enzymatic Activity Data

The in vitro inhibitory activity of the tetrahydroquinoline this compound against human cathepsin L has been thoroughly characterized. The key quantitative parameters are summarized in the table below.

ParameterValueConditionsReference
IC50 6.9 ± 1.0 nMNo preincubation[3][4]
2.3 ± 0.1 nM1-hour preincubation[3][4]
1.2 ± 0.1 nM2-hour preincubation[3][4]
0.4 ± 0.1 nM4-hour preincubation[1][2][3][4]
Ki 0.29 nMSingle-step competitive inhibition model[1][2][3][4]
kon (Association Rate Constant) 153,000 M⁻¹s⁻¹Transient kinetic analysis[1][2][3][4]
koff (Dissociation Rate Constant) 4.40 x 10⁻⁵ s⁻¹Transient kinetic analysis[1][2][3][4]
Cathepsin L/B Selectivity >700-fold[1][2]
Experimental Protocols

This protocol outlines the in vitro method used to determine the inhibitory activity of the tetrahydroquinoline this compound against human cathepsin L[3].

Materials:

  • Human liver cathepsin L (e.g., Calbiochem 219402)

  • Tetrahydroquinoline this compound (PubChem CID 23631927)

  • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5

  • Substrate: Z-Phe-Arg-AMC (1 μM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Activate human liver cathepsin L by incubating it in the assay buffer for 30 minutes at room temperature. This ensures the catalytic cysteine is in its reduced form[3].

  • Compound Preparation: Prepare serial dilutions of the tetrahydroquinoline this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reaction Mixture: To each well of the 96-well plate, add the activated cathepsin L (e.g., 300 pM final concentration), the substrate Z-Phe-Arg-AMC (1 μM final concentration), and the test compound at various concentrations. The final volume in each well should be 100 μL.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature. For time-dependent inhibition studies, pre-incubate the enzyme and inhibitor for varying durations (e.g., 1, 2, or 4 hours) before adding the substrate[3][4].

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively. The rate of AMC release is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

CathepsinL_Inhibition_Workflow Workflow for Cathepsin L Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Activate_Enzyme Activate Cathepsin L (Assay Buffer, 30 min) Mix_Components Combine Activated Enzyme, Substrate (Z-Phe-Arg-AMC), and this compound Activate_Enzyme->Mix_Components Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Mix_Components Incubate Incubate at Room Temperature (with or without pre-incubation) Mix_Components->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 Oxcarbazepine_Metabolism Metabolic Pathways of Oxcarbazepine and Eslicarbazepine Acetate cluster_oxc Oxcarbazepine Pathway cluster_esl Eslicarbazepine Acetate Pathway cluster_conjugation Phase II Metabolism OXC Oxcarbazepine MHD Licarbazepine (MHD) (Active Metabolite) OXC->MHD Cytosolic Arylketone Reductases Glucuronide Glucuronide Conjugates (Inactive) MHD->Glucuronide UGTs ESL Eslicarbazepine Acetate S_MHD Eslicarbazepine (S-Licarbazepine) (Active Metabolite) ESL->S_MHD Esterases (e.g., AADAC) S_MHD->Glucuronide UGTs

References

An In-depth Technical Guide to Oxocarbazate Binding Affinity and Kinetics with Human Cathepsin L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of oxocarbazate (B1193368) inhibitors with human cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes, including viral entry, cancer progression, and immune responses. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental workflows.

Quantitative Data Summary: Binding Affinity and Kinetics

The following tables summarize the binding affinity and kinetic parameters of a potent tetrahydroquinoline this compound inhibitor (PubChem CID: 23631927) and a related thiocarbazate compound with human cathepsin L.

Table 1: Inhibitory Potency of this compound (CID 23631927) against Human Cathepsin L [1][2]

ParameterValueConditions
IC₅₀ (no preincubation)6.9 ± 1.0 nMAssayed immediately after mixing with the enzyme.
IC₅₀ (1-hour preincubation)2.3 ± 0.1 nMInhibitor preincubated with cathepsin L for 1 hour.
IC₅₀ (2-hour preincubation)1.2 ± 0.1 nMInhibitor preincubated with cathepsin L for 2 hours.
IC₅₀ (4-hour preincubation)0.4 ± 0.1 nMInhibitor preincubated with cathepsin L for 4 hours.

The time-dependent decrease in IC₅₀ demonstrates a slow on-rate of inhibition.[1]

Table 2: Kinetic Constants for this compound (CID 23631927) Inhibition of Human Cathepsin L [1][2]

ParameterValueMethod
Association Rate Constant (k_on)153,000 M⁻¹s⁻¹Transient kinetic analysis (single-step competitive inhibition model)
Dissociation Rate Constant (k_off)4.40 x 10⁻⁵ s⁻¹Transient kinetic analysis (single-step competitive inhibition model)
Inhibition Constant (K_i)0.29 nMCalculated from k_off / k_on

This this compound is characterized as a subnanomolar, slow-on, slow-off, and reversible inhibitor of human cathepsin L.[1]

Table 3: Antiviral Activity of this compound (CID 23631927) [1][2]

Virus PseudotypeIC₅₀Cell Line
SARS-CoV273 ± 49 nMHuman Embryonic Kidney 293T cells
Ebola193 ± 39 nMHuman Embryonic Kidney 293T cells

The compound displayed over 700-fold selectivity for cathepsin L over cathepsin B and was non-toxic to human aortic endothelial cells at concentrations up to 100 μM.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound inhibitors and human cathepsin L.

Cathepsin L Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against human cathepsin L.

Materials:

  • Human Cathepsin L (e.g., 18.3 ng/ml)

  • This compound inhibitor (e.g., CID 23631927) at various concentrations

  • Assay Buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)

  • Substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin)

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure: [1]

  • In a 96-well microplate, add 47.5 μl of human cathepsin L solution to each well.

  • Add 47.5 μl of the this compound inhibitor at various concentrations to the respective wells. For time-dependent inhibition studies, pre-incubate this mixture for specified periods (e.g., 0, 1, 2, or 4 hours) at room temperature.

  • Initiate the enzymatic reaction by adding 5 μl of the Z-Phe-Arg-AMC substrate to each well.

  • Immediately monitor the hydrolysis of the substrate by measuring the increase in fluorescence (e.g., excitation at 355 nm and emission at 460 nm) over time using a plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.

Inhibitor Reversibility Assay (Dilution Method)

This protocol is used to assess the reversibility of enzyme inhibition.

Materials:

  • Concentrated Human Cathepsin L (e.g., 870 ng/ml)

  • Concentrated this compound inhibitor (e.g., 25 nM)

  • Assay Buffer

  • Substrate: Z-Phe-Arg-AMC (e.g., 1 μM final concentration)

  • 96-well microplate

  • Plate reader

Procedure: [1]

  • Prepare a concentrated mixture of the enzyme and inhibitor (e.g., 870 ng/ml cathepsin L and 25 nM CID 23631927).

  • Incubate the mixture for 1 hour at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Rapidly dilute the mixture 100-fold into a 96-well plate containing assay buffer with the substrate (Z-Phe-Arg-AMC). The final volume should be 200 μl.

  • Immediately monitor the recovery of enzyme activity by measuring the fluorescence increase over time.

  • A full enzyme-substrate reaction without the inhibitor serves as a positive control.

  • A recovery of enzyme activity over time indicates that the inhibition is reversible.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways involving human cathepsin L.

Experimental Workflows

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Cathepsin L Solution mix Mix Enzyme and Inhibitor in 96-well Plate prep_enzyme->mix prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->mix preincubate Pre-incubate (0-4 hours) mix->preincubate add_substrate Add Z-Phe-Arg-AMC Substrate preincubate->add_substrate measure Measure Fluorescence Over Time add_substrate->measure calculate_rate Calculate Reaction Rates measure->calculate_rate plot Plot Rate vs. [Inhibitor] calculate_rate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for determining the IC₅₀ of this compound against human cathepsin L.

G Workflow for Inhibitor Reversibility Assay cluster_incubation Complex Formation cluster_dilution Dilution and Measurement cluster_control Control mix_concentrated Mix Concentrated Cathepsin L and this compound incubate Incubate for 1 hour mix_concentrated->incubate dilute 100-fold Dilution into Substrate Solution incubate->dilute measure_recovery Monitor Fluorescence to Measure Activity Recovery dilute->measure_recovery positive_control Enzyme + Substrate (No Inhibitor) positive_control->measure_recovery

Caption: Workflow for assessing the reversibility of cathepsin L inhibition.

Signaling Pathways

G Cathepsin L-Mediated Viral Entry cluster_virus Virus cluster_cell Host Cell Virus SARS-CoV / Ebola Endocytosis Endocytosis Virus->Endocytosis Fusion Membrane Fusion Virus->Fusion mediated by cleaved glycoprotein Endosome Endosome Endocytosis->Endosome CathepsinL Cathepsin L Endosome->CathepsinL activates CathepsinL->Virus cleaves viral glycoprotein Release Viral RNA Release Fusion->Release Inhibitor This compound Inhibitor->CathepsinL inhibits

Caption: Role of cathepsin L in viral entry and its inhibition by this compound.

G Cathepsin L in Cancer Metastasis cluster_tumor Tumor Cell cluster_ecm Extracellular Matrix (ECM) TumorCell Tumor Cell Secretion Secretion of Pro-Cathepsin L TumorCell->Secretion ProCathepsinL Pro-Cathepsin L Secretion->ProCathepsinL ActiveCathepsinL Active Cathepsin L ProCathepsinL->ActiveCathepsinL activation ECM_Degradation ECM Degradation (e.g., Collagen, Fibronectin) ActiveCathepsinL->ECM_Degradation Invasion Tumor Cell Invasion and Metastasis ECM_Degradation->Invasion Inhibitor Cathepsin L Inhibitor Inhibitor->ActiveCathepsinL inhibits

References

An In-depth Technical Guide on the Early-Stage Research of Oxocarbazate's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into the therapeutic potential of oxocarbazates, with a specific focus on a promising small-molecule inhibitor of human cathepsin L. The data and methodologies presented herein are critical for understanding its mechanism of action and potential as an antiviral agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on the oxocarbazate (B1193368) compound, PubChem CID 23631927.

Table 1: In Vitro Inhibition of Human Cathepsin L by this compound (CID 23631927)

ParameterValueConditions
IC₅₀ 6.9 ± 1.0 nMAssayed immediately after mixing with the enzyme[1]
2.3 ± 0.1 nM1-hour preincubation with the enzyme[1]
1.2 ± 0.1 nM2-hour preincubation with the enzyme[1]
0.4 ± 0.1 nM4-hour preincubation with the enzyme[1][2]
Selectivity >700-foldCathepsin L over Cathepsin B[2]

Table 2: Kinetic and Binding Constants for this compound (CID 23631927) Inhibition of Cathepsin L

ParameterValueDescription
k_on 153,000 M⁻¹s⁻¹Association rate constant[1][2]
k_off 4.40 x 10⁻⁵ s⁻¹Dissociation rate constant[1][2]
K_i 0.29 nMInhibition constant[1][2]

Table 3: Antiviral Activity of this compound (CID 23631927)

Virus PseudotypeIC₅₀Cell Line
SARS-CoV 273 ± 49 nMHuman Embryonic Kidney (HEK) 293T cells[1][2]
Ebola Virus 193 ± 39 nMHuman Embryonic Kidney (HEK) 293T cells[1][2]

Table 4: Cellular Activity and Toxicity of this compound (CID 23631927)

ParameterValueCell Line/Conditions
Intracellular Cathepsin L Inhibition 38% reduction in active cathepsin LHEK 293T cell lysates[1]
Cytotoxicity Non-toxic at 100 µMHuman aortic endothelial cells[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Cathepsin L Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the this compound compound against human cathepsin L.

  • Materials:

    • Human Cathepsin L (EC 3.4.22.15)

    • This compound inhibitor (CID 23631927)

    • Fluorogenic substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC)

    • Assay buffer

    • 96-well microplate

    • Fluorescent microplate reader

  • Procedure:

    • The enzymatic reaction is conducted at 25°C.

    • For time-dependent inhibition, cathepsin L (18.3 ng/ml) and various concentrations of CID 23631927 are preincubated in a 96-well microplate for specified durations (0, 1, 2, or 4 hours).[1]

    • The enzymatic reaction is initiated by adding the Z-Phe-Arg-AMC substrate.[1]

    • The hydrolysis of the substrate, which releases the fluorescent AMC group, is monitored using a fluorescent microplate reader at excitation and emission wavelengths of 355 nm and 460 nm, respectively.[1]

    • IC₅₀ values are calculated from the resulting dose-response curves.

2.2. Inhibitor Reversibility Assay

  • Objective: To determine if the inhibition of cathepsin L by the this compound is reversible.

  • Procedure:

    • Cathepsin L (870 ng/ml) and the inhibitor (25 nM, which is 10x IC₅₀) are preincubated for various time points (e.g., 0, 15 min, 1 h, 4 h).[1]

    • The enzyme-inhibitor complex is then diluted 100-fold into an assay buffer containing the substrate (1 µM Z-Phe-Arg-AMC). This dilution reduces the concentration of the free inhibitor to a level that should not cause significant inhibition if the binding is reversible.[1]

    • The recovery of enzymatic activity is monitored over time. A gradual increase in substrate cleavage indicates the dissociation of the inhibitor from the enzyme, confirming that the inhibition is slowly reversible.[1]

2.3. SARS-CoV and Ebola Pseudotype Virus Infection Assay

  • Objective: To assess the ability of the this compound to block viral entry into host cells.

  • Materials:

    • HEK 293T cells

    • SARS-CoV and Ebola virus pseudotypes (engineered viruses that express the respective viral surface proteins but cannot replicate)

    • This compound inhibitor (CID 23631927)

  • Procedure:

    • HEK 293T cells are seeded in appropriate culture plates.

    • The cells are then exposed to the SARS-CoV or Ebola pseudotyped viruses in the presence of varying concentrations of the this compound compound.

    • The infection level is quantified, typically by measuring the expression of a reporter gene (e.g., luciferase) that is carried by the pseudovirus.

    • The IC₅₀ value, representing the concentration of the inhibitor that reduces viral entry by 50%, is determined from the dose-response data.[3]

2.4. Intracellular Cathepsin L Inhibition Assay

  • Objective: To confirm that the this compound can inhibit cathepsin L within a cellular environment.

  • Materials:

    • HEK 293T cells

    • This compound inhibitor (CID 23631927)

    • Activity-based probe: biotin-Lys-C5 alkyl linker-Tyr-Leu-epoxide (DCG-04)

    • Reagents for Western blotting

  • Procedure:

    • HEK 293T cells are treated with the this compound inhibitor or a vehicle control (DMSO).[1]

    • The cells are lysed, and the lysates are treated with the DCG-04 probe. This probe specifically binds to the active site of cysteine proteases like cathepsin L.[1][2]

    • The proteins in the cell lysates are separated by gel electrophoresis and transferred to a membrane for Western blotting.

    • The biotin-labeled active cathepsin L is detected using streptavidin conjugated to a reporter enzyme.

    • The band intensity, which correlates with the amount of active cathepsin L, is quantified to determine the extent of intracellular inhibition.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and processes involved in the therapeutic action of this compound.

Viral_Entry_Inhibition cluster_cell Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis Cathepsin_L Cathepsin L Endosome->Cathepsin_L activates Viral_Fusion Viral Fusion & Genome Release Cathepsin_L->Viral_Fusion enables This compound This compound (CID 23631927) This compound->Cathepsin_L inhibits

Caption: Mechanism of viral entry inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_toxicity Toxicity Assessment Enzyme_Assay Cathepsin L Inhibition Assay Kinetics_Assay Kinetic & Reversibility Studies IC50 Determine IC₅₀ Enzyme_Assay->IC50 Kinetics Determine kon, koff, Ki Kinetics_Assay->Kinetics Pseudovirus_Assay Pseudovirus Infection Assay Intracellular_Assay Intracellular Cathepsin L Activity Assay Antiviral_IC50 Determine Antiviral IC₅₀ Pseudovirus_Assay->Antiviral_IC50 Cellular_Target Confirm Cellular Target Engagement Intracellular_Assay->Cellular_Target Toxicity_Assay Cytotoxicity Assay Safety_Profile Assess Safety Profile Toxicity_Assay->Safety_Profile

Caption: Preclinical evaluation workflow for this compound.

Inhibition_Kinetics E Enzyme (Cathepsin L) EI Enzyme-Inhibitor Complex E->EI kon (slow on-rate) I Inhibitor (this compound) EI->E koff (slow off-rate)

Caption: Slow-binding reversible inhibition kinetics of this compound.

References

Methodological & Application

Application Notes and Protocols: Oxocarbazate as a Potent Inhibitor of Cathepsin L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of oxocarbazate (B1193368) compounds against human cathepsin L. Cathepsin L, a lysosomal cysteine protease, is a crucial enzyme involved in various physiological and pathological processes, including tumor metastasis and viral entry. The specific this compound detailed, identified by PubChem CID 23631927, has been demonstrated to be a subnanomolar, slow-binding, and reversible inhibitor of human cathepsin L, effectively blocking the entry of viruses such as SARS-CoV and Ebola pseudotypes into host cells.[1][2][3] This protocol is designed to offer a robust and reproducible method for screening and characterizing similar this compound-based inhibitors.

Introduction

Cathepsin L plays a significant role in protein degradation within lysosomes and has been implicated in disease states when dysregulated. Its involvement in the proteolytic processing of viral glycoproteins, a necessary step for the entry of many viruses into host cells, makes it an attractive target for antiviral drug development.[1][2][4][5] Oxocarbazates are a class of compounds that have shown promise as potent and selective inhibitors of cysteine proteases. The this compound compound CID 23631927, a tetrahydroquinoline this compound, exhibits time-dependent inhibition of cathepsin L, with its inhibitory potency increasing with pre-incubation time.[1][2][3] This characteristic, along with its high selectivity over other cathepsins like cathepsin B, underscores its potential as a therapeutic agent.[1][2]

This application note provides a comprehensive in vitro assay protocol for measuring the inhibition of human cathepsin L by this compound CID 23631927, adaptable for other this compound derivatives. The protocol is based on a fluorometric method utilizing a synthetic substrate that releases a fluorescent signal upon cleavage by cathepsin L.

Quantitative Data Summary

The inhibitory activity of this compound CID 23631927 against human cathepsin L is summarized in the table below. The data highlights the time-dependent nature of the inhibition.

ParameterValueConditionsReference
IC50 (no pre-incubation) 6.9 ± 1.0 nMAssayed immediately after mixing with the enzyme.[2]
IC50 (1-hour pre-incubation) 2.3 ± 0.1 nMPre-incubated with cathepsin L for 1 hour.[2]
IC50 (2-hour pre-incubation) 1.2 ± 0.1 nMPre-incubated with cathepsin L for 2 hours.[2]
IC50 (4-hour pre-incubation) 0.4 ± 0.1 nMPre-incubated with cathepsin L for 4 hours.[2]
Ki 0.29 nMDetermined by transient kinetic analysis.[1][2]
k_on 153,000 M⁻¹s⁻¹Rate of association.[1][2]
k_off 4.40 x 10⁻⁵ s⁻¹Rate of dissociation.[1][2]
Cathepsin L/B Selectivity >700-fold---[1][2]

Mechanism of Action and Signaling Pathway

Cathepsin L is crucial for the entry of certain viruses, like SARS-CoV, into host cells via the endosomal pathway. After the virus binds to its receptor on the cell surface and is endocytosed, the endosome becomes acidified. This acidification activates cathepsin L, which then cleaves the viral spike protein, enabling the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. This compound CID 23631927 acts as a potent, reversible, and slow-binding inhibitor of cathepsin L, thus preventing the cleavage of the viral spike protein and blocking viral entry.

Caption: Mechanism of Cathepsin L-mediated viral entry and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro cathepsin L inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagent_prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Plate_setup Set up 96-well Plate (Controls and Test Wells) Reagent_prep->Plate_setup Add_enzyme Add Cathepsin L to all wells except 'Negative Control' Plate_setup->Add_enzyme Add_inhibitor Add this compound or Vehicle Control Add_enzyme->Add_inhibitor Pre_incubation Pre-incubate Enzyme and Inhibitor (e.g., 0, 1, 2, 4 hours) Add_inhibitor->Pre_incubation Add_substrate Add Fluorogenic Substrate to initiate reaction Pre_incubation->Add_substrate Incubate_reaction Incubate at 37°C Add_substrate->Incubate_reaction Measure_fluorescence Read Fluorescence (Ex/Em = 400/505 nm) Incubate_reaction->Measure_fluorescence Calculate_inhibition Calculate Percent Inhibition Measure_fluorescence->Calculate_inhibition Determine_IC50 Determine IC50 values Calculate_inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro cathepsin L inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and is based on commercially available cathepsin L assay kits and published research.[6][7][8]

1. Materials and Reagents

  • Human Recombinant Cathepsin L: (e.g., BPS Bioscience, #79514)

  • This compound (CID 23631927): To be sourced and dissolved in DMSO.

  • Fluorogenic Cathepsin L Substrate: Ac-FR-AFC (amino-4-trifluoromethyl coumarin) (e.g., Abcam, ab142211)

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT (prepare fresh).

  • Control Inhibitor: E-64 (e.g., BPS Bioscience, #27003) or a known cathepsin L inhibitor.

  • 96-well black, flat-bottom plate: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of excitation at 400 nm and emission at 505 nm.

  • DMSO: For dissolving the inhibitor.

2. Reagent Preparation

  • Assay Buffer: Prepare a stock solution of 1 M Sodium Acetate, pH 5.5, and 0.5 M EDTA. On the day of the experiment, dilute to the final concentrations and add DTT just before use.

  • Cathepsin L Enzyme Solution: Thaw the enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 0.5 ng/µL) in chilled Assay Buffer. Keep on ice.

  • Fluorogenic Substrate Solution: Prepare a stock solution of the substrate in DMSO. Dilute the stock to the final working concentration (e.g., 200 µM) in Assay Buffer.

  • This compound Inhibitor Solutions: Prepare a stock solution of the this compound in DMSO. Perform serial dilutions of the stock solution to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

3. Assay Procedure

  • Plate Setup:

    • Blank (No Enzyme): 50 µL Assay Buffer.

    • Negative Control (No Inhibitor): 40 µL Assay Buffer + 10 µL Cathepsin L solution.

    • Test Inhibitor Wells: 40 µL Assay Buffer + 10 µL Cathepsin L solution + X µL of diluted this compound.

    • Vehicle Control: 40 µL Assay Buffer + 10 µL Cathepsin L solution + X µL of DMSO (at the same concentration as the test inhibitor wells).

    • Positive Control Inhibitor: 40 µL Assay Buffer + 10 µL Cathepsin L solution + X µL of control inhibitor (e.g., E-64).

  • Inhibitor Addition and Pre-incubation:

    • Add the appropriate volume of diluted this compound, vehicle (DMSO), or control inhibitor to the respective wells.

    • For time-dependent inhibition studies, incubate the plate for varying periods (e.g., 0, 1, 2, and 4 hours) at room temperature. For no pre-incubation, proceed immediately to the next step.

  • Reaction Initiation:

    • Add 50 µL of the diluted fluorogenic substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at 400 nm and emission at 505 nm.

4. Data Analysis

  • Subtract Background: Subtract the fluorescence reading of the blank wells from all other readings.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)] x 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This application note provides a detailed framework for assessing the inhibitory potential of this compound compounds against human cathepsin L. The provided protocol, quantitative data, and mechanistic diagrams offer a comprehensive resource for researchers in the fields of enzymology, drug discovery, and virology. The potent and time-dependent inhibition of cathepsin L by this compound CID 23631927 highlights the therapeutic potential of this class of compounds for diseases where cathepsin L activity is dysregulated.

References

Application of Oxocarbazate in Ebola Virus Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of Ebola virus disease (EVD), a severe and often fatal hemorrhagic fever in humans and nonhuman primates.[1][2] The viral entry into host cells is a critical step in the infection cycle and presents a key target for antiviral therapies.[1][3][4][5] EBOV utilizes a mechanism of endocytosis to enter host cells, where the viral glycoprotein (B1211001) (GP) is cleaved by host endosomal cysteine proteases, primarily Cathepsin L (CatL) and Cathepsin B (CatB).[1][6] This cleavage is essential for exposing the receptor-binding domain of the GP and subsequent fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm.[5][6] Consequently, inhibitors of these cathepsins are being investigated as potential therapeutics against EBOV.

This document provides detailed application notes and protocols on the use of Oxocarbazate (B1193368), a small-molecule inhibitor of human Cathepsin L, in Ebola virus infection models. Specifically, it focuses on the tetrahydroquinoline this compound identified by PubChem CID 23631927.[1][6][7]

Mechanism of Action

This compound CID 23631927 acts as a potent, slow-binding, and reversible inhibitor of human Cathepsin L.[6][7] By inhibiting Cathepsin L within the endosomes of host cells, this compound prevents the necessary proteolytic cleavage of the Ebola virus glycoprotein.[6] This inhibition effectively blocks the viral entry into the host cell, thereby preventing infection.[6][7] The efficacy of this this compound in blocking Ebola pseudotype virus entry into human cells has been demonstrated to correlate with the reduction in active intracellular Cathepsin L.[6][7]

cluster_endosome Endosome EBOV_GP Ebola Virus Glycoprotein (GP) CatL Cathepsin L EBOV_GP->CatL Cleavage Cleaved_GP Cleaved GP CatL->Cleaved_GP Fusion Membrane Fusion & Viral Genome Release Cleaved_GP->Fusion This compound This compound (CID 23631927) This compound->CatL Inhibition EBOV Ebola Virus Endocytosis Endocytosis EBOV->Endocytosis Host_Cell Host Cell Endocytosis->EBOV_GP

Caption: Mechanism of this compound inhibition of Ebola virus entry.

Quantitative Data Summary

The inhibitory activity of this compound CID 23631927 has been quantified in in vitro assays. The following table summarizes the key data points from studies using an Ebola virus pseudotype infection model.

Compound Target Assay Cell Line IC50 / EC50 Reference
This compound (CID 23631927)Cathepsin LEbola Pseudotype Virus InfectionHEK 293T193 ± 39 nM[6][7]
This compound (CID 23631927)Cathepsin LSARS-CoV Pseudotype Virus InfectionHEK 293T273 ± 49 nM[6][7]
This compound (CID 23631927)Human Cathepsin LEnzyme Inhibition (no preincubation)N/A6.9 nM[6][7]
This compound (CID 23631927)Human Cathepsin LEnzyme Inhibition (4-h preincubation)N/A0.4 nM[6][7]

Note: HEK 293T refers to Human Embryonic Kidney 293T cells.

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound in Ebola virus infection models.

Ebola Virus Pseudotype Infection Assay

This assay is used to quantify the inhibitory effect of compounds on viral entry in a BSL-2 compatible format.

a. Materials:

  • HEK 293T cells

  • Ebola virus glycoprotein (GP) expression plasmid

  • Lentiviral or retroviral packaging plasmid (e.g., pNL4-3.Luc.R-E-)

  • Transfection reagent

  • This compound (CID 23631927)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • Luminometer

b. Protocol:

  • Pseudovirus Production:

    • Co-transfect HEK 293T cells with the Ebola virus GP expression plasmid and a lentiviral packaging plasmid containing a luciferase reporter gene.

    • Incubate the cells for 48-72 hours to allow for the production of pseudotyped viral particles.

    • Harvest the supernatant containing the pseudovirus and filter it to remove cellular debris.

  • Infection Assay:

    • Seed target HEK 293T cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Infect the treated cells with the Ebola pseudovirus.

    • Incubate for 48-72 hours.

  • Data Analysis:

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.

    • Determine the IC50 value by fitting the dose-response curve.

Intracellular Cathepsin L Activity Assay

This assay measures the direct engagement of this compound with its target, Cathepsin L, within the cell.

a. Materials:

  • HEK 293T cells

  • This compound (CID 23631927)

  • Activity-based probe (e.g., DCG-04)

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Streptavidin-HRP conjugate

  • Chemiluminescence detection substrate

b. Protocol:

  • Cell Treatment:

    • Treat HEK 293T cells with varying concentrations of this compound for a defined period.

  • Probe Labeling:

    • Lyse the treated cells.

    • Incubate the cell lysates with the activity-based probe (e.g., DCG-04) to label the active site of cysteine proteases, including Cathepsin L.[6][7]

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a streptavidin-HRP conjugate.

    • Visualize the labeled Cathepsin L using a chemiluminescence substrate.

    • Quantify the band intensity to determine the reduction in active Cathepsin L in inhibitor-treated cells compared to the control.[6][7]

cluster_pseudovirus Pseudovirus Production (BSL-2) cluster_infection Infection Assay cluster_analysis Data Analysis Transfect Co-transfect HEK 293T cells (EBOV GP + Luciferase vector) Incubate_P Incubate 48-72h Transfect->Incubate_P Harvest Harvest & Filter Supernatant Incubate_P->Harvest Infect Infect with Pseudovirus Harvest->Infect Seed Seed HEK 293T cells Treat Treat with this compound Seed->Treat Treat->Infect Incubate_I Incubate 48-72h Infect->Incubate_I Lyse Lyse cells & Measure Luciferase Activity Incubate_I->Lyse Calculate Calculate % Inhibition Lyse->Calculate Determine Determine IC50 Calculate->Determine

Caption: Experimental workflow for the Ebola pseudotype virus infection assay.

Conclusion

The this compound CID 23631927 has been identified as a promising candidate for further development as an anti-Ebola virus therapeutic.[6] Its mechanism of action, targeting the host factor Cathepsin L, offers the advantage of a higher barrier to the development of viral resistance.[6] The provided data and protocols serve as a foundational resource for researchers working on the evaluation and optimization of this and other Cathepsin L inhibitors against Ebola virus infection.

References

Determining Oxocarbazepine IC50 Values: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxcarbazepine (B1677851), an anticonvulsant drug, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels (VGSCs). This action is predominantly carried out by its active metabolite, licarbazepine (B1675244) (also known as monohydroxy derivative or MHD).[1] Determining the half-maximal inhibitory concentration (IC50) of oxcarbazepine and licarbazepine is crucial for understanding their potency and selectivity towards different VGSC subtypes, which is essential for drug development and mechanistic studies. This document provides detailed protocols for two common cell-based assays used to determine the IC50 values of these compounds: the Automated Patch Clamp assay for direct measurement of ion channel inhibition and the MTT assay for assessing effects on cell viability, which can be an indirect measure of the compound's impact on cellular processes.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

Oxcarbazepine and its active metabolite, licarbazepine, function by binding to VGSCs, stabilizing their inactive state. This prolongs the refractory period of the neuron, thereby inhibiting repetitive firing and reducing the propagation of seizure activity.[2] The primary targets are the alpha subunits of the VGSCs, with varying affinities for different subtypes (e.g., Nav1.2, Nav1.5, Nav1.7).

Oxcarbazepine Oxcarbazepine (Prodrug) Licarbazepine Licarbazepine (MHD) (Active Metabolite) Oxcarbazepine->Licarbazepine Metabolism VGSC Voltage-Gated Sodium Channel Licarbazepine->VGSC Blocks InactiveState Inactive State Stabilized VGSC->InactiveState Stabilizes ActionPotential Reduced Neuronal Excitability InactiveState->ActionPotential cluster_prep Cell Preparation cluster_apc Automated Patch Clamp cluster_analysis Data Analysis CellCulture HEK293 cells stably expressing Nav1.7 Harvest Harvest & Resuspend in external solution CellCulture->Harvest LoadCells Load cells onto APC platform Harvest->LoadCells WholeCell Establish whole-cell configuration LoadCells->WholeCell VoltageProtocol Apply voltage protocol to elicit Na+ currents WholeCell->VoltageProtocol DrugApplication Apply increasing concentrations of Licarbazepine VoltageProtocol->DrugApplication RecordCurrent Record current inhibition DrugApplication->RecordCurrent DoseResponse Generate dose-response curve RecordCurrent->DoseResponse IC50 Calculate IC50 value DoseResponse->IC50 cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis CellCulture Culture SH-SY5Y cells SeedCells Seed cells in a 96-well plate CellCulture->SeedCells AddCompound Add serial dilutions of Oxocarbazepine SeedCells->AddCompound Incubate Incubate for 24-72 hours AddCompound->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT AddSolubilizer Add solubilization solution (e.g., DMSO) IncubateMTT->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateViability Calculate % cell viability ReadAbsorbance->CalculateViability PlotCurve Plot dose-response curve CalculateViability->PlotCurve DetermineIC50 Determine IC50 value PlotCurve->DetermineIC50

References

Measuring the Kinetic Constants of Oxocarbazate Inhibitors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxocarbazates are a class of compounds that have garnered significant interest as potential therapeutic agents, particularly as enzyme inhibitors. A notable example is the tetrahydroquinoline oxocarbazate (B1193368) (PubChem CID 23631927), which has been identified as a potent, slow-binding, and reversible inhibitor of human cathepsin L.[1][2] Understanding the kinetic constants of such inhibitors is paramount in drug discovery and development. These constants, including the association rate constant (k_on), the dissociation rate constant (k_off), and the inhibition constant (K_i), provide a detailed picture of the inhibitor's mechanism of action, its potency, and its residence time on the target enzyme. This application note provides detailed protocols for measuring these critical kinetic parameters for this compound inhibitors, using cathepsin L as a model system.

The methodologies described herein are designed to provide a comprehensive kinetic characterization of slow-binding inhibitors. These techniques include the determination of time-dependent IC50 values, assessment of inhibitor reversibility, and the direct measurement of association and dissociation rates through transient kinetic analysis.

Key Kinetic Parameters

A thorough understanding of an inhibitor's interaction with its target enzyme requires the determination of several key kinetic constants. For a slow-binding inhibitor like the this compound targeting cathepsin L, the following parameters are of primary importance:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. For time-dependent inhibitors, the IC50 value will decrease with increasing pre-incubation time between the enzyme and the inhibitor.[1][2]

  • k_on (Association rate constant): The rate at which the inhibitor binds to the enzyme. For slow-binding inhibitors, this rate is a critical determinant of the time required to achieve maximal inhibition.

  • k_off (Dissociation rate constant): The rate at which the inhibitor dissociates from the enzyme-inhibitor complex. A slow k_off rate indicates a long residence time of the inhibitor on the target, which can be a desirable characteristic for therapeutic agents.

  • K_i (Inhibition constant): The equilibrium dissociation constant for the enzyme-inhibitor complex. It is a measure of the inhibitor's potency and is calculated as the ratio of k_off to k_on (K_i = k_off / k_on).

Data Presentation: Kinetic Constants of an this compound Inhibitor of Human Cathepsin L

The following table summarizes the experimentally determined kinetic constants for the tetrahydroquinoline this compound (PubChem CID 23631927) against human cathepsin L.

ParameterValueMethod of DeterminationReference
IC50 (no pre-incubation) 6.9 ± 1.0 nMEnzyme Inhibition Assay[1]
IC50 (1 h pre-incubation) 2.3 ± 0.1 nMEnzyme Inhibition Assay[1]
IC50 (2 h pre-incubation) 1.2 ± 0.1 nMEnzyme Inhibition Assay[1]
IC50 (4 h pre-incubation) 0.4 ± 0.1 nMEnzyme Inhibition Assay[1]
k_on 153,000 M⁻¹s⁻¹Transient Kinetic Analysis[1][2]
k_off 4.40 x 10⁻⁵ s⁻¹Transient Kinetic Analysis[1][2]
K_i 0.29 nMCalculated (k_off / k_on)[1][2]
Inhibition Type Slow-binding, Reversible, CompetitiveTime-dependent IC50, Dilution Assay, Transient Kinetic Analysis[1][2]

Experimental Protocols

This section provides detailed protocols for the key experiments required to determine the kinetic constants of an this compound inhibitor of human cathepsin L.

Protocol 1: Cathepsin L Activity Assay and Time-Dependent IC50 Determination

This protocol describes how to measure the activity of human cathepsin L using a fluorogenic substrate and how to determine the time-dependent IC50 values of an this compound inhibitor.

Materials:

  • Human liver cathepsin L

  • This compound inhibitor (e.g., PubChem CID 23631927)

  • Fluorogenic substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC)

  • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Enzyme Preparation:

    • Prepare a stock solution of human cathepsin L in assay buffer.

    • Prior to the assay, incubate the cathepsin L in assay buffer for 30 minutes at room temperature to ensure the active site cysteine is fully reduced.

  • Inhibitor Preparation:

    • Prepare a stock solution of the this compound inhibitor in DMSO.

    • Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations for the dose-response curve.

  • Time-Dependent IC50 Assay:

    • To the wells of a 96-well plate, add the desired volume of assay buffer.

    • Add a small volume (e.g., 1-2 µL) of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells.

    • Add the pre-activated cathepsin L solution to all wells except the "no enzyme" controls.

    • Pre-incubate the enzyme and inhibitor mixture for different time points (e.g., 0, 1, 2, and 4 hours) at room temperature.

    • Initiate the enzymatic reaction by adding the Z-Phe-Arg-AMC substrate to all wells. The final substrate concentration should be at or below its K_m value.

    • Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (v) from the linear portion of the fluorescence versus time plots.

    • For each pre-incubation time point, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time. A decrease in IC50 with increasing pre-incubation time is indicative of a slow-binding inhibitor.

Protocol 2: Inhibitor Reversibility Assay (Rapid Dilution Method)

This protocol determines whether the inhibition by the this compound is reversible or irreversible.

Materials:

  • Human liver cathepsin L

  • This compound inhibitor

  • Z-Phe-Arg-AMC substrate

  • Assay Buffer (as in Protocol 1)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Enzyme-Inhibitor Pre-incubation (Concentrated):

    • Prepare a concentrated solution of cathepsin L (e.g., 100x the final assay concentration).

    • Prepare a solution of the this compound inhibitor at a concentration that will result in >90% inhibition after pre-incubation (e.g., 10x the IC50 value determined after a specific pre-incubation time).

    • Mix the concentrated enzyme and inhibitor solutions and incubate for a sufficient time to allow for binding (e.g., 1 hour).

  • Rapid Dilution and Activity Measurement:

    • Rapidly dilute the pre-incubated enzyme-inhibitor complex (e.g., 100-fold) into assay buffer containing the Z-Phe-Arg-AMC substrate at its final working concentration. This dilution should reduce the inhibitor concentration to a level that would cause minimal inhibition if it were a rapidly reversible inhibitor.

    • As a control, dilute a similarly pre-incubated enzyme solution (without inhibitor) by the same factor into the substrate-containing buffer.

    • Immediately monitor the fluorescence increase over time.

  • Data Analysis:

    • Compare the rate of substrate hydrolysis in the diluted enzyme-inhibitor sample to the rate of the diluted enzyme-only control.

    • A significant recovery of enzymatic activity upon dilution indicates that the inhibitor is reversible. The rate of recovery can provide qualitative information about the k_off.

Protocol 3: Determination of k_on and k_off by Transient Kinetic Analysis

This protocol outlines the measurement of the on- and off-rates of the inhibitor binding to the enzyme by monitoring the reaction progress curves.

Materials:

  • Human liver cathepsin L

  • This compound inhibitor

  • Z-Phe-Arg-AMC substrate

  • Assay Buffer (as in Protocol 1)

  • Stopped-flow instrument or a rapid-kinetics plate reader

  • Data analysis software capable of fitting to the appropriate kinetic models.

Procedure for k_on Determination:

  • Reaction Setup:

    • Prepare a solution of cathepsin L and a separate solution containing a range of concentrations of the this compound inhibitor and the Z-Phe-Arg-AMC substrate in assay buffer.

  • Rapid Mixing and Data Acquisition:

    • Use a stopped-flow instrument or a rapid-kinetics plate reader to rapidly mix the enzyme solution with the inhibitor/substrate solution.

    • Monitor the fluorescence signal continuously from the moment of mixing.

  • Data Analysis:

    • The resulting progress curves will show an initial burst of activity followed by a slower, exponential decay to a new steady-state rate as the inhibitor binds to the enzyme.

    • Fit the progress curves to the appropriate equation for slow-binding inhibition to determine the observed rate constant (k_obs) for the onset of inhibition at each inhibitor concentration.

    • Plot the k_obs values against the inhibitor concentration. For a simple one-step binding model, this plot should be linear, and the slope of the line will be the k_on.

Procedure for k_off Determination:

  • Enzyme-Inhibitor Complex Formation:

    • Pre-incubate cathepsin L with a high concentration of the this compound inhibitor to form the enzyme-inhibitor complex.

  • Dissociation by Substrate Addition:

    • Rapidly dilute the pre-formed enzyme-inhibitor complex into a solution containing a high concentration of the Z-Phe-Arg-AMC substrate. The high concentration of substrate will trap any free enzyme that dissociates from the complex, preventing re-binding of the inhibitor.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence over time as the enzyme slowly dissociates from the inhibitor and becomes active.

    • Fit the resulting progress curve to a single exponential equation to determine the rate of recovery of enzyme activity, which corresponds to the k_off.

Visualizations

Experimental Workflow for Kinetic Characterization

experimental_workflow cluster_prep Preparation cluster_assays Kinetic Assays cluster_analysis Data Analysis prep_enzyme Prepare Cathepsin L (activate in assay buffer) td_ic50 Time-Dependent IC50 Assay prep_enzyme->td_ic50 reversibility Reversibility Assay (Rapid Dilution) prep_enzyme->reversibility transient Transient Kinetic Analysis prep_enzyme->transient prep_inhibitor Prepare this compound (serial dilutions in DMSO) prep_inhibitor->td_ic50 prep_inhibitor->reversibility prep_inhibitor->transient prep_substrate Prepare Z-Phe-Arg-AMC (in assay buffer) prep_substrate->td_ic50 prep_substrate->reversibility prep_substrate->transient analysis_ic50 Plot % Inhibition vs [I] Determine IC50 at each time point td_ic50->analysis_ic50 analysis_rev Compare activity recovery to control reversibility->analysis_rev analysis_transient Fit progress curves Determine kon and koff transient->analysis_transient calc_ki Calculate Ki = koff / kon analysis_transient->calc_ki

Caption: Experimental workflow for the kinetic characterization of an this compound inhibitor.

Mechanism of Slow-Binding Reversible Inhibition

slow_binding_mechanism E E ES ES E->ES k1[S] EI EI E->EI kon[I] P P S S I I ES->E k-1 ES->E kcat EI->E koff EI_star EI* EI->EI_star k5 EI_star->EI k6

Caption: Mechanism of a two-step slow-binding reversible inhibitor.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to accurately determine the kinetic constants of this compound inhibitors, particularly those exhibiting slow-binding characteristics. A thorough kinetic characterization is essential for understanding the mechanism of action, optimizing lead compounds, and predicting the in vivo efficacy of potential drug candidates. The detailed methodologies for time-dependent IC50 determination, reversibility assays, and transient kinetic analysis will enable a robust evaluation of inhibitor-enzyme interactions, thereby facilitating the drug discovery and development process.

References

Protocol for Assessing Oxcarbazepine Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxcarbazepine (B1677851), an anticonvulsant drug, has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a repurposed anti-cancer agent. This document provides a comprehensive protocol for assessing the cytotoxicity of oxcarbazepine in vitro, focusing on key assays to determine cell viability, membrane integrity, and the induction of apoptosis. Furthermore, it outlines the known signaling pathways involved in oxcarbazepine-induced cell death.

Mechanism of Action

Oxcarbazepine primarily exerts its cytotoxic effects through two main mechanisms: the induction of apoptosis via the intrinsic pathway and the promotion of mitotic catastrophe.

Apoptosis Induction: Oxcarbazepine treatment has been shown to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[1][2][3][4] This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death.[1][2][3]

Mitotic Catastrophe: Oxcarbazepine can induce cell cycle arrest at the G2/M phase.[5] This is associated with the suppression of Polo-like kinase 1 (PLK1) phosphorylation.[5] Inhibition of PLK1 activity leads to defects in centrosome separation and the formation of monopolar spindles, resulting in aberrant mitosis and subsequent apoptotic cell death.[5]

Data Presentation

Table 1: IC50 Values of Oxcarbazepine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer19.4 ± 43.9[6]
MCF-7Breast Cancer22 ± 35.7[6]
Glioma Stem-like Cells (GSCs)GlioblastomaMean: 44.7 (Range: 17.4 - 98.6)[7][8]
T98GGlioblastoma> 50% growth inhibition at therapeutic concentrations[1]
U87Glioblastoma> 50% growth inhibition at therapeutic concentrations[1]

Note: The variability in the HeLa and MCF-7 IC50 values may be attributed to different experimental conditions.

Experimental Protocols

Cell Culture and Oxcarbazepine Treatment
  • Culture the desired cancer cell lines (e.g., HeLa, MCF-7, HepG2, or glioma cell lines) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of oxcarbazepine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of oxcarbazepine. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • 96-well plate reader

Procedure:

  • After the desired incubation time with oxcarbazepine, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-200 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the activity of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plate reader

Procedure:

  • Following oxcarbazepine treatment, collect the cell culture supernatant.

  • Follow the manufacturer's instructions to mix the supernatant with the assay reagents.

  • Incubate the mixture for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm).

  • Calculate cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow Experimental Workflow for Assessing Oxcarbazepine Cytotoxicity cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Seeding treatment Oxcarbazepine Treatment cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh annexin_v Annexin V/PI Staining (Apoptosis) treatment->annexin_v data_analysis Quantification & Comparison mtt->data_analysis ldh->data_analysis annexin_v->data_analysis

Caption: Workflow for assessing oxcarbazepine cytotoxicity.

signaling_pathway Oxcarbazepine-Induced Cytotoxicity Signaling Pathways cluster_mitotic Mitotic Catastrophe cluster_apoptosis Intrinsic Apoptosis oxc Oxcarbazepine plk1 PLK1 Phosphorylation (Suppressed) oxc->plk1 bax_bcl2 Increased Bax/Bcl-2 Ratio oxc->bax_bcl2 spindle Monopolar Spindle Formation plk1->spindle g2m G2/M Arrest spindle->g2m apoptosis Apoptosis g2m->apoptosis cyto_c Cytochrome c Release bax_bcl2->cyto_c cas3 Caspase-3 Activation cyto_c->cas3 cas3->apoptosis

Caption: Signaling pathways of oxcarbazepine-induced cell death.

References

Application Note: Evaluating the Selectivity of Oxocarbazate for Cathepsin L over Cathepsin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsins are a class of proteases that play crucial roles in various physiological processes, including protein degradation within lysosomes.[1] Among the different types of cathepsins, cathepsin L and cathepsin B are of significant interest due to their implications in various diseases, including cancer and viral infections.[1][2] Consequently, the development of selective inhibitors for these enzymes is a key area of research in drug discovery. Oxocarbazate (B1193368) is a potent, slow-binding, and reversible inhibitor of human cathepsin L.[3][4] This application note provides a detailed methodology for evaluating the selectivity of this compound for cathepsin L over cathepsin B.

The provided protocols are based on established methods for characterizing enzyme inhibitors, including determination of IC50 values, assessment of time-dependent inhibition, and analysis of kinetic parameters. These methods are essential for quantifying the potency and selectivity of compounds like this compound.

Data Presentation

The following tables summarize the quantitative data for the inhibitory activity of this compound (PubChem CID 23631927) against human cathepsin L and cathepsin B.

Table 1: Inhibitory Potency (IC50) of this compound against Cathepsin L and Cathepsin B

EnzymePreincubation TimeIC50 (nM)
Human Cathepsin LNone6.9 ± 1.0
1 hour2.3 ± 0.1
2 hours1.2 ± 0.1
4 hours0.4 ± 0.1
Human Cathepsin BNone5072 ± 883

Data compiled from Shah et al., 2010.[3]

Table 2: Kinetic Parameters for the Inhibition of Cathepsin L by this compound

ParameterValue
kon (M-1s-1)153,000
koff (s-1)4.40 x 10-5
Ki (nM)0.29

Data compiled from Shah et al., 2010.[3]

Table 3: Selectivity of this compound

ParameterValue
Cathepsin L/B Selectivity Ratio>700-fold

Calculated from the IC50 values with no preincubation.[3]

Experimental Protocols

Determination of IC50 Values for Cathepsin L and Cathepsin B

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against cathepsin L and cathepsin B.

Materials:

  • Human Cathepsin L (recombinant)

  • Human Cathepsin B (recombinant)

  • This compound (PubChem CID 23631927)

  • Fluorogenic substrate: Z-Phe-Arg-AMC (for both Cathepsin L and Cathepsin B)[5][6]

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay buffer containing 5 mM DTT

  • DMSO (for dissolving the inhibitor)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Protocol:

  • Enzyme Activation: Activate cathepsin L and cathepsin B by diluting them in Activation Buffer to a final concentration of 100 nM and incubating for 15 minutes at room temperature.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the activated enzyme solution (final concentration ~1 nM).

    • Add 50 µL of the serially diluted this compound solutions to the wells. For the control wells, add 50 µL of assay buffer with the same percentage of DMSO.

    • Incubate the plate at room temperature for the desired preincubation time (e.g., 0, 1, 2, or 4 hours).

    • Initiate the reaction by adding 100 µL of the fluorogenic substrate Z-Phe-Arg-AMC (final concentration 10 µM).

  • Data Acquisition: Immediately measure the fluorescence intensity every minute for 30 minutes using a fluorometric plate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Time-Dependent Inhibition Assay

This protocol is used to assess if the inhibitory effect of this compound is time-dependent.

Protocol: This assay follows the same procedure as the IC50 determination protocol, with the key difference being the variation of the preincubation time of the enzyme and inhibitor before the addition of the substrate. Perform the experiment with preincubation times of 0, 1, 2, and 4 hours.[3] A significant decrease in the IC50 value with increasing preincubation time indicates time-dependent inhibition.[3]

Reversibility of Inhibition Assay

This protocol determines whether the inhibition of cathepsin L by this compound is reversible.

Protocol:

  • Enzyme-Inhibitor Complex Formation: Incubate a concentrated solution of cathepsin L (e.g., 100 nM) with a high concentration of this compound (e.g., 10x IC50) for a sufficient time to allow for complex formation (e.g., 1 hour).

  • Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the substrate.

  • Activity Measurement: Immediately monitor the enzymatic activity over time.

  • Data Analysis: A recovery of enzymatic activity over time suggests that the inhibitor is reversible, as the enzyme-inhibitor complex dissociates upon dilution. A lack of recovery indicates irreversible inhibition.

Determination of Kinetic Parameters (kon, koff, and Ki)

This protocol is for the detailed kinetic characterization of the interaction between this compound and cathepsin L.

Protocol:

  • Progress Curve Analysis:

    • Set up reactions similar to the IC50 assay, using a range of inhibitor concentrations.

    • Continuously monitor the fluorescence signal from the start of the reaction (addition of substrate) for an extended period (e.g., 60 minutes) to obtain full reaction progress curves.

  • Data Analysis:

    • Fit the progress curves to a model for slow-binding inhibition. This analysis will yield the apparent association rate constant (kobs) for each inhibitor concentration.

    • Plot kobs versus the inhibitor concentration. The slope of this line will be the association rate constant (kon), and the y-intercept will be the dissociation rate constant (koff).

    • Calculate the inhibition constant (Ki) using the formula: Ki = koff / kon.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Enzyme Cathepsin L / B Activation Enzyme Activation (with DTT) Enzyme->Activation Inhibitor This compound Incubation Enzyme + Inhibitor (Preincubation) Inhibitor->Incubation Substrate Z-Phe-Arg-AMC Reaction Add Substrate (Initiate Reaction) Substrate->Reaction Activation->Incubation Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement IC50 IC50 Determination Measurement->IC50 Kinetics Kinetic Analysis (kon, koff, Ki) Measurement->Kinetics Selectivity Calculate Selectivity IC50->Selectivity

Caption: Experimental workflow for evaluating cathepsin selectivity.

signaling_pathway This compound This compound This compound->Inhibition_L High Potency This compound->Inhibition_B Low Potency CathepsinL Cathepsin L CathepsinB Cathepsin B Substrate_L Cathepsin L Substrates Substrate_B Cathepsin B Substrates Products_L Cleavage Products Substrate_L->Products_L Cleavage Products_B Cleavage Products Substrate_B->Products_B Cleavage

Caption: Selective inhibition of Cathepsin L by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxocarbazate Concentration for Maximum Viral Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Oxocarbazate for viral inhibition studies. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on a well-characterized this compound compound (PubChem CID 23631927), a potent inhibitor of human cathepsin L, which plays a crucial role in the entry of several viruses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's antiviral activity?

A1: The primary antiviral mechanism of the studied this compound (CID 23631927) is the inhibition of human cathepsin L, a host cysteine protease.[1][2] Many viruses, including SARS-CoV and Ebola virus, rely on cathepsin L to cleave their surface glycoproteins within the endosome of the host cell.[2] This cleavage is a necessary step for the fusion of the viral and endosomal membranes, allowing the viral genetic material to enter the cytoplasm. By inhibiting cathepsin L, this compound prevents this crucial entry step, thus blocking viral infection.[1][2]

Q2: Which viruses are known to be inhibited by this this compound?

A2: This specific this compound has demonstrated activity against pseudotype viruses bearing the surface proteins of SARS-CoV and Ebola virus.[1][2] Its mechanism of targeting a host protease suggests potential broad-spectrum activity against other viruses that also depend on cathepsin L for entry.[3]

Q3: What are the typical effective concentrations (IC50) for this this compound?

A3: The IC50 values are dependent on the experimental conditions, particularly the pre-incubation time with the enzyme. For inhibiting human cathepsin L, the IC50 drops significantly with pre-incubation, from 6.9 nM (no pre-incubation) to 0.4 nM (4-hour pre-incubation).[1][2] In cell-based pseudotype virus entry assays, the IC50 was determined to be 273 ± 49 nM for SARS-CoV and 193 ± 39 nM for Ebola virus.[1][2]

Q4: Is this this compound cytotoxic?

A4: The studied this compound compound was found to be non-toxic to human aortic endothelial cells at concentrations up to 100 µM, which is well above the concentrations required for antiviral activity.[1][2] However, it is always recommended to perform a cytotoxicity assay in the specific cell line being used for your experiments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (CID 23631927)

TargetAssayPre-incubation TimeIC50 / KiReference
Human Cathepsin LEnzyme InhibitionNone6.9 ± 1.0 nM[2]
Human Cathepsin LEnzyme Inhibition1 hour2.3 ± 0.1 nM[2]
Human Cathepsin LEnzyme Inhibition2 hours1.2 ± 0.1 nM[2]
Human Cathepsin LEnzyme Inhibition4 hours0.4 ± 0.1 nM[2]
Human Cathepsin LEnzyme Inhibition (Ki)N/A0.29 nM[1][2]
SARS-CoV Pseudotype VirusCell-based Entry AssayN/A273 ± 49 nM[1][2]
Ebola Virus Pseudotype VirusCell-based Entry AssayN/A193 ± 39 nM[1][2]

Table 2: Cytotoxicity of this compound (CID 23631927)

Cell LineAssayConcentrationCytotoxicityReference
Human Aortic Endothelial CellsNot specified100 µMNon-toxic[1][2]

Experimental Protocols

Protocol 1: Cathepsin L Inhibition Assay

This protocol is based on the methodology described for determining the IC50 of this compound against human cathepsin L.[2]

Materials:

  • Recombinant human cathepsin L

  • This compound (CID 23631927) stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubation (for time-dependent inhibition):

    • In a 96-well plate, add 47.5 µL of cathepsin L solution (e.g., 18.3 ng/mL).

    • Add 47.5 µL of the diluted this compound or vehicle control.

    • Incubate for the desired time (e.g., 0, 1, 2, or 4 hours) at room temperature.

  • Reaction Initiation: Add 5 µL of the Z-Phe-Arg-AMC substrate to each well to start the reaction.

  • Measurement: Immediately begin monitoring the fluorescence signal (e.g., excitation at 355 nm and emission at 460 nm) at regular intervals.

  • Data Analysis: Calculate the rate of AMC hydrolysis. Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value using non-linear regression.

Protocol 2: Pseudotype Virus Infection Assay

This protocol is a general guide based on the described SARS-CoV and Ebola pseudotype virus entry assays.[1][2]

Materials:

  • HEK 293T cells

  • Pseudotyped virus particles (e.g., lentiviral particles bearing SARS-CoV-S or Ebola-GP)

  • This compound (CID 23631927) stock solution

  • Cell culture medium

  • Luciferase assay reagent

  • 96-well white microplate

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK 293T cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells.

  • Infection: Add the pseudotyped virus to the wells containing the cells and compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Readout:

    • Remove the medium.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral entry for each this compound concentration relative to the virus control (no compound) and determine the IC50 value.

Mandatory Visualization

ViralEntryInhibition cluster_Cell Host Cell cluster_Endosome Endosome Endosome CathepsinL Cathepsin L SpikeCleavage Spike Protein Cleavage CathepsinL->SpikeCleavage 4. MembraneFusion Membrane Fusion & Viral Genome Release SpikeCleavage->MembraneFusion 5. Virus Virus Particle (e.g., SARS-CoV) ReceptorBinding Receptor Binding (e.g., ACE2) Virus->ReceptorBinding 1. Endocytosis Endocytosis ReceptorBinding->Endocytosis Endocytosis->Endosome 3. This compound This compound This compound->Inhibition

Caption: Mechanism of this compound viral entry inhibition.

Troubleshooting Guide

Issue 1: No observable antiviral effect at expected concentrations.

  • Question: I am not seeing any inhibition of viral replication even at high concentrations of this compound. What could be the reason?

  • Answer:

    • Viral Entry Mechanism: Confirm that the virus you are studying utilizes a cathepsin L-dependent entry pathway. This compound's activity is specific to this mechanism.

    • Compound Stability: Ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment. The compound may degrade with improper handling.

    • Cell Line Differences: The expression and activity of cathepsin L can vary between different cell lines. Consider using a cell line known to be permissive to cathepsin L-dependent viral entry, such as HEK 293T or Vero E6 cells.

    • Assay Conditions: The time-dependent nature of cathepsin L inhibition by this this compound is crucial.[2] Consider pre-incubating the cells with the compound before adding the virus to allow for sufficient target engagement.

Issue 2: High cytotoxicity observed.

  • Question: My cell viability assays show significant cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?

  • Answer:

    • Purity of Compound: Verify the purity of your this compound sample. Impurities could be the source of cytotoxicity.

    • Vehicle Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is at a non-toxic level (typically below 0.5%). Run a vehicle-only control to confirm.[1]

    • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It is essential to determine the 50% cytotoxic concentration (CC50) for your specific cell line in parallel with your antiviral assay.

    • Assay Duration: Longer incubation times can sometimes lead to increased cytotoxicity. You may need to optimize the duration of your experiment.

Issue 3: Inconsistent or highly variable results between experiments.

  • Question: I am getting significant variability in my IC50 values for this compound across different experimental runs. What are the potential causes?

  • Answer:

    • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.

    • Virus Titer: Ensure your virus stock is accurately titered before each experiment and use a consistent multiplicity of infection (MOI).

    • Reagent Consistency: Use consistent lots of reagents, including media, serum, and assay components.

    • Pipetting Accuracy: Inconsistent pipetting can lead to variability in cell seeding, compound concentration, and virus addition. Ensure proper calibration and use of pipettes.

Issue 4: How do I determine the optimal concentration range for a new virus or cell line?

  • Question: I want to test this compound against a different virus. How should I determine the best concentration range to use?

  • Answer:

    • Dose-Response Curve: It is recommended to perform a broad dose-response experiment. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to the nanomolar range.

    • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay with the same concentration range on uninfected cells to determine the therapeutic window of the compound.

    • Data Analysis: Plot the percentage of viral inhibition and cell viability against the compound concentration to determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration). The selectivity index (SI = CC50/EC50) can then be calculated to assess the compound's therapeutic potential.

References

Technical Support Center: Troubleshooting Oxocarbazate Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low efficacy of "Oxocarbazate" in cell culture experiments. It has come to our attention that the term "this compound" can be ambiguous and may refer to two distinct compounds. Please identify which compound you are working with to navigate to the appropriate troubleshooting guide.

  • Oxcarbazepine (B1677851): An anticonvulsant drug, a 10-keto derivative of carbamazepine. It is a prodrug that is converted to its active metabolite, licarbazepine (B1675244) (MHD).

  • Tetrahydroquinoline this compound (PubChem CID 23631927): A potent, slow-binding, reversible inhibitor of human cathepsin L, studied for its antiviral activity.

Section 1: Troubleshooting Low Efficacy of Oxcarbazepine in Cell Culture

Researchers using Oxcarbazepine in vitro may experience low efficacy due to its nature as a prodrug. The primary reason for reduced activity in cell culture is often the insufficient conversion of Oxcarbazepine to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD) or licarbazepine.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my Oxcarbazepine treatment showing little to no effect on my cells?

A1: Oxcarbazepine is a prodrug and its anticonvulsant activity is primarily mediated by its active metabolite, MHD.[1][4] Many cell lines used in culture may lack the necessary cytosolic arylketone reductases to efficiently metabolize Oxcarbazepine to MHD.[4] Therefore, the direct application of Oxcarbazepine to cell culture may result in low efficacy.

Q2: Should I use the active metabolite, MHD (licarbazepine), directly in my experiments?

A2: Yes, for in vitro studies, it is highly recommended to use the active metabolite, MHD (licarbazepine), directly to ensure that the intended pharmacological effect is being observed. This bypasses the need for metabolic activation by the cells.

Q3: What are the key differences between Oxcarbazepine and its active metabolite, MHD?

A3: Oxcarbazepine is rapidly converted to MHD in vivo.[1] Oxcarbazepine has a much shorter half-life (1-3.7 hours) compared to MHD (8-10 hours).[1] Importantly, their pharmacological activities can differ. For instance, Oxcarbazepine has been shown to potentiate GABAA receptors in vitro, while MHD is a significantly less effective potentiator.[2]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or no observable effect of Oxcarbazepine Insufficient metabolic conversion to the active metabolite MHD in the cultured cells.1. Switch to using the active metabolite, MHD (licarbazepine), directly in your experiments. 2. If you must use Oxcarbazepine, consider using a cell line known to have high metabolic capacity or co-culture with cells that can perform the necessary conversion (e.g., primary hepatocytes).
Inconsistent results between experiments Variability in the metabolic capacity of the cells due to passage number, cell density, or culture conditions.1. Standardize all cell culture parameters. 2. Use the active metabolite MHD for more consistent and reproducible results.
Observed effect does not match in vivo data The in vitro model lacks the complex metabolic processes of a whole organism.1. Acknowledge the limitations of the in vitro model. 2. Use MHD to more closely mimic the in vivo exposure to the active compound.
Experimental Protocols

Protocol 1: Assessment of Cellular Response to MHD (Licarbazepine)

  • Compound Preparation: Prepare a stock solution of MHD (licarbazepine) in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Cell Seeding: Plate your cells of interest at a predetermined density in appropriate culture vessels and allow them to adhere and stabilize overnight.

  • Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of MHD. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired experimental duration.

  • Endpoint Analysis: Perform the relevant assay to measure the cellular response (e.g., cell viability assay, gene expression analysis, electrophysiological recording).

Visualization

Oxcarbazepine_Metabolism cluster_cell In Vitro Cell Culture Oxcarbazepine Oxcarbazepine (Prodrug) Applied to Cell Culture Metabolism Cellular Metabolism (Often Insufficient) Oxcarbazepine->Metabolism Conversion? MHD MHD (Licarbazepine) Active Metabolite CellularEffect Desired Cellular Effect MHD->CellularEffect NoEffect Low or No Effect Metabolism->MHD Successful Metabolism->NoEffect Unsuccessful CathepsinL_Inhibition_Workflow Start Start Experiment PreIncubate Pre-incubate cells with This compound (1-4 hours) Start->PreIncubate AddVirus Add Virus (e.g., Pseudotype) PreIncubate->AddVirus Incubate Incubate for Viral Entry AddVirus->Incubate Wash Wash and Add Fresh Media Incubate->Wash IncubateFinal Incubate for Reporter Expression Wash->IncubateFinal Measure Measure Reporter Activity (e.g., Luciferase) IncubateFinal->Measure Signaling_Pathway cluster_cell Host Cell Virus Virus Particle Receptor Cell Surface Receptor (e.g., ACE2 for SARS-CoV) Virus->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis CathepsinL Cathepsin L Endosome->CathepsinL activates Fusion Viral-Endosomal Membrane Fusion CathepsinL->Fusion mediates This compound This compound Inhibitor This compound->CathepsinL Inhibits Release Release of Viral Genome Fusion->Release

References

Technical Support Center: Oxcarbazepine Stability in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address the degradation of Oxcarbazepine (B1677851) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Oxcarbazepine degradation in laboratory settings?

A1: Oxcarbazepine is susceptible to degradation under several conditions, primarily:

  • Alkaline Hydrolysis: It shows significant degradation in basic solutions (e.g., 0.1 N NaOH).[1][2][3][4]

  • Acidic Hydrolysis: Degradation also occurs in acidic media (e.g., 1.0 N HCl), though generally to a lesser extent than in alkaline conditions.[1][2][4]

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can cause considerable degradation.[1][2][5]

  • Thermal Stress: Elevated temperatures (e.g., 70-80°C) can lead to thermal degradation.[1][2]

  • UV Radiation: While generally more stable under photolytic stress compared to other conditions, some degradation can occur upon exposure to UV light.[1][5][6]

Q2: I am observing unexpected peaks in my chromatogram when analyzing Oxcarbazepine. What could be the cause?

A2: Unexpected peaks are often due to degradation products. The presence of these peaks can be influenced by your sample preparation, storage, and analytical methodology. Consider the following:

  • pH of Solutions: Ensure the pH of your solutions is controlled, as both acidic and basic conditions can lead to hydrolysis.

  • Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.

  • Storage Conditions: Store stock solutions and samples protected from light and at appropriate temperatures to minimize degradation.

  • Excipient Interaction: If working with formulations, some excipients may interact with Oxcarbazepine, leading to degradation products.

Q3: What are the best practices for preparing and storing Oxcarbazepine stock solutions to ensure stability?

A3: To maintain the integrity of your Oxcarbazepine stock solutions, follow these recommendations:

  • Solvent Selection: Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for preparing Oxcarbazepine stock solutions.[2][7]

  • pH Control: If using aqueous buffers, ensure the pH is near neutral, as Oxcarbazepine is most stable in this range.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[6]

  • Temperature Control: Store stock solutions at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, consider freezing (-20°C or lower), but ensure you validate the stability under these conditions.

  • Fresh Preparation: Whenever possible, prepare solutions fresh for each experiment to minimize the risk of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low assay value for Oxcarbazepine Degradation due to improper sample handling or storage.Review your sample preparation protocol. Ensure solvents are of high purity and the pH is controlled. Store samples protected from light and at a low temperature.
Variable results between replicates Inconsistent degradation occurring during the experiment.Standardize all experimental parameters, including incubation times, temperatures, and light exposure. Prepare and analyze samples in a consistent and timely manner.
Appearance of new peaks during a stability study Formation of degradation products under stress conditions.This is expected in forced degradation studies. Use a stability-indicating analytical method to separate and quantify these new peaks.[1][3]
Poor peak shape in HPLC analysis Co-elution of Oxcarbazepine with degradation products.Optimize your HPLC method. Adjust the mobile phase composition, gradient, or column type to achieve better separation.[1][2][5]

Quantitative Data Summary

The following tables summarize the extent of Oxcarbazepine degradation under various forced degradation conditions as reported in the literature.

Table 1: Degradation of Oxcarbazepine under Hydrolytic Conditions

Condition Time Temperature % Degradation Reference
1.0 N HCl48 hoursRoom Temp13.53%[2]
1.0 N HCl--26.8%[4]
0.1 N NaOH--Complete[2]
0.1 N NaOH--44.6%[4]
Water12 hours80°C0.80%[5]

Table 2: Degradation of Oxcarbazepine under Oxidative, Thermal, and Photolytic Conditions

Condition Time Temperature % Degradation Reference
3.0% H2O22 daysRoom TempComplete[2]
3.0% H2O2--2.5%[4]
Heat2 days80°C-[1]
Heat24 hours70°C-[2]
Heat--0.3%[4]
Photolytic (UV)24 hours25°C-[2]
Photolytic (UV)--1.5%[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of Oxcarbazepine

This protocol outlines the methodology for subjecting Oxcarbazepine to various stress conditions to induce degradation.

  • Preparation of Stock Solution: Prepare a stock solution of Oxcarbazepine in methanol at a concentration of 1 mg/mL.[2]

  • Acid Hydrolysis:

    • Dilute the stock solution with 1.0 N HCl to a final concentration of 100 µg/mL.[1]

    • Keep the solution at room temperature for 48 hours.[1]

    • Neutralize the solution before analysis.[1]

  • Alkaline Hydrolysis:

    • Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.[1]

    • Keep the solution at room temperature for an appropriate duration.

    • Neutralize the solution before analysis.[1]

  • Oxidative Degradation:

    • Dilute the stock solution with 3.0% H2O2 to a final concentration of 100 µg/mL.[1]

    • Keep the solution at room temperature for 48 hours.[1]

  • Thermal Degradation:

    • Spread a thin layer of solid Oxcarbazepine powder in a petri dish.

    • Place the dish in an oven at 80°C for 48 hours.[1]

    • Dissolve the heat-treated powder in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid Oxcarbazepine powder or a solution to UV radiation (e.g., overall illumination of ≥210 Wh/m² at 25°C for 24 hours).[2]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for Oxcarbazepine

This protocol provides a general framework for an HPLC method capable of separating Oxcarbazepine from its degradation products.

  • Column: Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of 0.005 M KH2PO4, Methanol, and Acetonitrile (70:05:25 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 215 nm.[1]

  • Column Temperature: Ambient or controlled at 25°C.[5]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration (e.g., 10 µg/mL).[1]

Visualizations

G Workflow for Investigating Oxcarbazepine Degradation cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Oxcarbazepine Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 1.0 N HCl) stock->acid Expose to Stress base Alkaline Hydrolysis (e.g., 0.1 N NaOH) stock->base Expose to Stress oxidation Oxidation (e.g., 3.0% H2O2) stock->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C) stock->thermal Expose to Stress photo Photolytic Stress (UV Light) stock->photo Expose to Stress hplc RP-HPLC Analysis with Stability-Indicating Method acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Analysis: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Workflow for Forced Degradation Studies of Oxcarbazepine.

G Decision Tree for Troubleshooting Oxcarbazepine Degradation start Unexpected Results with Oxcarbazepine Analysis check_purity Are there unexpected peaks in the chromatogram? start->check_purity low_assay Is the assay value lower than expected? check_purity->low_assay Yes no_issue Issue may not be degradation-related. Review other experimental parameters. check_purity->no_issue No check_storage Review Sample Storage & Preparation: - pH of solutions - Solvent purity - Light protection - Temperature low_assay->check_storage Yes investigate_method Investigate Analytical Method: - Co-elution? - Optimize separation low_assay->investigate_method No resolution Re-analyze Samples check_storage->resolution Implement Corrective Actions investigate_method->resolution Optimize and Re-validate

Caption: Troubleshooting Guide for Oxcarbazepine Degradation Issues.

References

Adjusting assay conditions for accurate Oxocarbazate IC50 determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reproducible IC50 determination for Oxocarbazate (B1193368) compounds.

Troubleshooting Guide

This section addresses common issues encountered during IC50 experiments with this compound.

Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent pipetting, temperature fluctuations, or variations in incubation times.[1]Ensure all reagents and plates are equilibrated to the assay temperature. Use calibrated pipettes and consistent technique. Standardize all incubation steps precisely.
Cell-based assay: Inconsistent cell seeding density or cell health.Use cells from the same passage number, ensure even cell suspension before plating, and confirm cells are in a logarithmic growth phase.
IC50 value is significantly higher or lower than expected Incorrect drug concentration.Verify the stock solution concentration and the serial dilution calculations. Prepare fresh dilutions for each experiment.
Time-dependent inhibition.For slow-binding inhibitors like some Oxocarbazates, the IC50 can decrease with longer pre-incubation times.[2][3] It is critical to maintain a consistent pre-incubation time across all experiments.
Compound instability or solubility issues.This compound is often stored in DMSO.[2] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%). Visually inspect for precipitation at higher concentrations.
Incomplete inhibition at high concentrations (shallow dose-response curve) Low compound purity or degradation.Use a fresh, high-purity batch of this compound. Store the compound as recommended, often in DMSO aliquots at -80°C.[2]
Assay interference.The compound may interfere with the detection method (e.g., fluorescence quenching or enhancement). Run controls with the compound and detection reagents in the absence of the target enzyme or cells.
High target protein turnover in cell-based assays.For covalent or slow-binding inhibitors, newly synthesized protein may not be inhibited, leading to a plateau below full inhibition.
No dose-response curve (flat line) Inactive compound.Confirm the identity and purity of the this compound.
Assay conditions are not optimal for inhibition.Re-evaluate the assay buffer pH, ionic strength, and temperature. For enzyme assays, ensure the substrate concentration is appropriate (typically at or below the Km).
Incorrect instrument settings.Verify the correct excitation and emission wavelengths for fluorescence-based assays (e.g., 355 nm excitation and 460 nm emission for some cathepsin L assays).[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it affect the IC50 assay?

A1: A well-characterized tetrahydroquinoline this compound (PubChem CID 23631927) is a slow-binding, reversible inhibitor of human cathepsin L.[2][3] The mechanism involves a time-dependent inhibition, where the potency (IC50) increases with the pre-incubation time of the inhibitor with the enzyme.[2][3] For such compounds, it is crucial to establish and maintain a fixed pre-incubation period to obtain reproducible IC50 values.

Q2: How should I prepare and store this compound for my experiments?

A2: this compound compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] This stock should be aliquoted and stored at -80°C to maintain stability.[2] For experiments, fresh dilutions should be prepared from the stock solution.

Q3: What is a typical concentration range to use for an initial IC50 determination?

A3: For a first experiment, it is advisable to use a wide range of concentrations spanning several orders of magnitude (e.g., from 1 nM to 100 µM) to capture the full dose-response curve.[1] Subsequent experiments can then focus on a narrower range of 6-8 concentrations around the initially estimated IC50 to improve accuracy.[1]

Q4: Why is my IC50 value different in a cell-based assay compared to a biochemical assay?

A4: Discrepancies between biochemical and cell-based IC50 values are common for several reasons[4]:

  • Cell permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.

  • Efflux pumps: The compound could be actively transported out of the cells.

  • Off-target effects: In a cellular environment, the compound may interact with other proteins or pathways.

  • Metabolism: The compound may be metabolized by the cells into a more or less active form.

Q5: How do I analyze my data to determine the IC50 value?

A5: The raw data should first be normalized. This typically involves setting the control with no inhibitor to 100% activity and a control with a known potent inhibitor (or no enzyme/cells) to 0% activity.[5] The normalized data (percent inhibition) is then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis using a sigmoidal dose-response model (e.g., four-parameter logistic fit) is the most accurate method to calculate the IC50 value.[1] Software such as GraphPad Prism is commonly used for this purpose.[1][5]

Experimental Protocols

Biochemical IC50 Determination for this compound against Cathepsin L

This protocol is adapted from studies on the this compound CID 23631927, a known cathepsin L inhibitor.[2]

  • Reagent Preparation :

    • Assay Buffer: Prepare a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5) containing a reducing agent like DTT.

    • Enzyme Solution: Dilute human cathepsin L to the desired concentration in assay buffer.

    • Substrate Solution: Prepare a fluorogenic substrate for cathepsin L (e.g., Z-FR-AMC) in assay buffer.

    • Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in DMSO, and then dilute into the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Assay Procedure :

    • In a 96-well black microplate, add the this compound dilutions.

    • Add the cathepsin L enzyme solution to each well.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 0, 1, 2, or 4 hours) at a controlled temperature (e.g., 25°C).[2] This step is critical for slow-binding inhibitors.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the fluorescence intensity over time using a microplate reader with excitation at 355 nm and emission at 460 nm.[2]

  • Data Analysis :

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data using non-linear regression to determine the IC50.

Pre-incubation Time Reported IC50 of CID 23631927 against Cathepsin L
0 hours6.9 nM
1 hour2.3 nM
2 hours1.2 nM
4 hours0.4 nM
Data from literature demonstrates the time-dependent nature of inhibition.[2]

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate add_enzyme Add Enzyme to Plate prep_reagents->add_enzyme prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate read_plate Measure Signal (e.g., Fluorescence) add_substrate->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data plot_data Plot % Inhibition vs. [Inhibitor] (log scale) normalize_data->plot_data fit_curve Fit Dose-Response Curve (Non-linear Regression) plot_data->fit_curve calc_ic50 Determine IC50 Value fit_curve->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway Cathepsin L-Mediated Viral Entry Pathway Virus Virus (e.g., SARS-CoV) Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis CathepsinL Cathepsin L Endosome->CathepsinL 3. Acidification & Activation Fusion Membrane Fusion & Viral Genome Release CathepsinL->Fusion 4. Proteolytic Cleavage of Viral Spike Protein This compound This compound This compound->CathepsinL Inhibition

Caption: Inhibition of viral entry by this compound.

References

Interpreting unexpected results in Oxocarbazate inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Oxocarbazate-based inhibitors in their assays.

Troubleshooting Guide

This guide addresses common unexpected results and provides actionable steps to identify and resolve potential issues during your experiments.

Question/Issue Potential Cause Troubleshooting Steps & Recommendations
Why is the observed IC50 value of my This compound (B1193368) inhibitor significantly higher than reported values? Insufficient Pre-incubation Time: this compound inhibitors can exhibit slow-binding kinetics, meaning they require a pre-incubation period with the target enzyme to achieve maximum potency.1. Introduce a Pre-incubation Step: Incubate the enzyme and inhibitor together for varying durations (e.g., 1, 2, and 4 hours) before adding the substrate. 2. Time-Dependent IC50 Assay: Perform IC50 measurements at different pre-incubation time points to determine the optimal incubation period for your specific inhibitor and enzyme system.[1][2]
My this compound inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.1. Cellular Target Engagement Assay: Use an activity-based probe (e.g., DCG-04 for cysteine proteases) followed by Western blot analysis to determine if the inhibitor is binding to the target enzyme within the cell.[1][2] 2. Modify Compound Structure: If permeability is a confirmed issue, consider medicinal chemistry efforts to improve the physicochemical properties of the inhibitor.
The inhibitory effect of the this compound appears to be irreversible in my initial washout experiments. Slow Dissociation Rate: As a slow-binding inhibitor, the dissociation of the this compound from the enzyme-inhibitor complex can be very slow, mimicking irreversible inhibition in short-duration washout experiments.1. Extended Washout/Dilution Assay: Perform a dilution assay where the pre-formed enzyme-inhibitor complex is significantly diluted, and enzyme activity is monitored over an extended period to observe the recovery of activity.[1][2] 2. Kinetic Analysis: Determine the association (k_on) and dissociation (k_off) rate constants to fully characterize the binding kinetics. A low k_off value is characteristic of slow-binding inhibitors.[1][2]
There is high variability between replicate wells in my inhibition assay. 1. Reagent Instability: The this compound compound or other assay reagents may be unstable under the experimental conditions. 2. Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.1. Check Compound Stability: Assess the stability of the this compound in the assay buffer over the time course of the experiment. 2. Verify Pipetting Accuracy: Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Ensure Proper Mixing: Ensure all components are thoroughly mixed upon addition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound inhibitors?

A1: this compound inhibitors, such as the well-characterized PubChem CID 23631927, are typically slow-binding, reversible, and competitive inhibitors of their target enzymes.[1][2] For instance, this specific inhibitor targets the active site of human cathepsin L.[1][2] The "slow-binding" nature means that an equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is not reached instantaneously, and the potency of the inhibitor (measured as IC50) increases with the duration of pre-incubation.[1][2]

Q2: How does pre-incubation time affect the IC50 of a slow-binding this compound inhibitor?

A2: Pre-incubation time has a significant impact on the apparent IC50 of a slow-binding inhibitor. As the pre-incubation time increases, the inhibitor has more time to associate with the enzyme, leading to a lower measured IC50 value. For example, the IC50 of the this compound inhibitor CID 23631927 for cathepsin L dropped 17-fold when the pre-incubation time was increased from zero to four hours.[1][2]

Quantitative Data Summary

The following table summarizes the time-dependent inhibition of human cathepsin L by the this compound inhibitor CID 23631927.

Pre-incubation TimeIC50 (nM)
0 hours6.9 ± 1.0
1 hour2.3 ± 0.1
2 hours1.2 ± 0.1
4 hours0.4 ± 0.1

Data extracted from literature.[1]

Q3: What experimental protocols can be used to confirm intracellular target engagement of an this compound inhibitor?

A3: An activity-based probe labeling assay is a robust method to confirm that your this compound inhibitor is engaging with its target inside the cell.[1][2] A detailed methodology is provided below.

Experimental Protocols

Activity-Based Probe Labeling for Intracellular Cathepsin L Engagement

Objective: To determine if the this compound inhibitor is actively binding to and inhibiting intracellular cathepsin L.

Materials:

  • HEK 293T cells

  • This compound inhibitor

  • DMSO (vehicle control)

  • Activity-based probe (e.g., biotin-conjugated DCG-04)

  • Lysis buffer

  • SDS-PAGE gels

  • Western blot apparatus

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Antibody for loading control (e.g., anti-β-actin)

Methodology:

  • Cell Culture and Treatment:

    • Culture HEK 293T cells to ~80% confluency.

    • Treat cells with the this compound inhibitor at various concentrations for a predetermined time. Include a DMSO-only control.

  • Cell Lysis:

    • Wash cells with PBS and lyse them in a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Activity-Based Probe Labeling:

    • Incubate the cell lysate with the activity-based probe (e.g., DCG-04) to label the active cysteine proteases. The probe will covalently bind to the active site of these enzymes.

  • SDS-PAGE and Western Blotting:

    • Separate the labeled proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a streptavidin-HRP conjugate to detect the biotinylated active enzymes.

    • Develop the blot using a chemiluminescent substrate.

    • To ensure equal protein loading, the same blot can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.

  • Data Analysis:

    • Quantify the band intensity corresponding to active cathepsin L. A reduction in band intensity in the inhibitor-treated samples compared to the DMSO control indicates successful intracellular target engagement by the this compound inhibitor.[1]

Visualizations

experimental_workflow cluster_cell_culture Cell-Based Assay cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment (e.g., HEK 293T cells + this compound) lysis 2. Cell Lysis cell_culture->lysis probe_labeling 3. Activity-Based Probe Incubation (e.g., DCG-04) lysis->probe_labeling sds_page 4. SDS-PAGE probe_labeling->sds_page Load Lysate western_blot 5. Western Blot with Streptavidin-HRP sds_page->western_blot data_analysis 6. Data Analysis (Quantify band intensity) western_blot->data_analysis

Caption: Workflow for determining intracellular target engagement.

slow_binding_inhibition cluster_reaction Reaction Pathway E Enzyme (E) EI_initial Initial Complex (E*I) E->EI_initial I Inhibitor (I) I->EI_initial EI_final Final Complex (E-I) EI_initial->EI_final k_on (slow) EI_final->EI_initial k_off (very slow)

Caption: Mechanism of slow-binding inhibition.

References

Validation & Comparative

Validation of Oxocarbazate's Antiviral Potential in Primary Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiviral activity of oxocarbazate (B1193368), a potent inhibitor of the host cysteine protease Cathepsin L. While direct validation in primary human cell models is not yet extensively published, this document extrapolates from existing data in cell lines and compares the therapeutic strategy with other antiviral agents. The information herein is intended to guide researchers in designing and evaluating studies on this compound and similar compounds in more physiologically relevant systems.

Executive Summary

This compound has demonstrated significant in vitro efficacy in blocking the entry of pseudoviruses for Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Ebola virus (EBOV) in human embryonic kidney 293T cells.[1][2][3][4] Its mechanism of action involves the specific, slow-binding, and reversible inhibition of human Cathepsin L, a key host protease hijacked by these viruses for entry within the endosome.[1][2][3][4] However, the translation of these findings to primary cell models, which more accurately reflect the complexity of in vivo conditions, is crucial. The choice of primary cell model is critical, as the reliance on Cathepsin L for viral entry can be cell-type dependent, with some respiratory epithelial cells utilizing the alternative TMPRSS2 pathway.[5] This guide presents the existing data for this compound, compares its mechanistic class to other antivirals, and provides detailed protocols for its validation in primary human airway epithelial cells.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the antiviral activity of this compound in a human cell line and provide a comparison with other antiviral compounds, including another Cathepsin L inhibitor and agents with different mechanisms of action, in various cell models. This contextualizes the potential efficacy of this compound.

Table 1: Antiviral Activity of this compound (CID 23631927) against Pseudoviruses in HEK 293T Cells [1][2][3]

Virus (Pseudotype)IC50 (nM)Cell Line
SARS-CoV273 ± 49HEK 293T
Ebola virus193 ± 39HEK 293T

Table 2: Comparative Antiviral Efficacy of Other Compounds in Primary and Other Cell Models

CompoundTarget/MechanismVirusEC50/IC50Cell Model
Z-Tyr-Ala-CHN2 [5]Cathepsin L InhibitorSARS-CoV-2Sub-micromolarVeroE6, A549-hACE2
SARS-CoV-2InactivePrimary Human Nasal Epithelial Cells
Remdesivir [6]RNA-dependent RNA polymerase (RdRp) inhibitorSARS-CoV-2~10x lower than in VeroE6Primary Human Airway Epithelial Cells (ALI)
GS-441524 [6]RdRp inhibitor (parent of Remdesivir)SARS-CoV-2Potent inhibitionPrimary Human Airway Epithelial Cells (ALI)
Favipiravir [7]RdRp inhibitorEbola VirusNot specifiedVero E6
ZMapp [7]Monoclonal antibody cocktail targeting viral glycoprotein (B1211001)Ebola VirusNot specifiedNot specified
SM141 [8][9]Dual MPro and Cathepsin L inhibitorSARS-CoV-28.2 nMA549-hACE2

Experimental Protocols

General Antiviral Screening in Primary Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)

This protocol is a representative method for evaluating the efficacy of compounds like this compound against respiratory viruses in a physiologically relevant primary cell model.

a. Cell Culture and Differentiation: [10][11]

  • Culture primary HBECs on collagen-coated plastic flasks in Bronchial Epithelial Growth Medium (BEGM).

  • Once confluent, passage the cells and seed them onto porous Transwell® inserts coated with human collagen type IV.

  • Maintain the cultures submerged in ALI medium until they reach confluency.

  • Initiate ALI by removing the apical medium and exposing the cells to air. Continue to feed the cells from the basolateral side.

  • Allow the cells to differentiate for at least 21 days, which is confirmed by the development of a mucociliary phenotype.

b. Antiviral Assay: [6][12]

  • Prepare serial dilutions of this compound in the basolateral medium.

  • One hour prior to infection, replace the existing basolateral medium with the medium containing the test compound.

  • Infect the apical surface of the differentiated HBEC cultures with the virus (e.g., SARS-CoV-2) at a defined multiplicity of infection (MOI).

  • Incubate the cultures at 37°C in a 5% CO2 incubator.

  • At specified time points post-infection (e.g., 24, 48, 72 hours), collect apical washes to measure viral progeny.

  • Quantify viral RNA in the apical washes using RT-qPCR.

  • Determine the infectious virus titer in the washes using a TCID50 (50% tissue culture infectious dose) assay on a susceptible cell line (e.g., VeroE6).

  • Calculate the EC50 value by plotting the reduction in viral titer against the compound concentration.

c. Cytotoxicity Assay: [12]

  • Treat uninfected, differentiated HBEC cultures with the same serial dilutions of this compound.

  • At the final time point of the antiviral assay, assess cell viability using an MTT or similar metabolic assay.

  • Calculate the CC50 (50% cytotoxic concentration) value.

  • Determine the Selectivity Index (SI) as CC50/EC50.

Pseudovirus Neutralization Assay (adapted from HEK 293T protocol)[4]

This assay can be used for initial high-throughput screening of entry inhibitors.

  • Pseudovirus Production: Co-transfect HEK 293T cells with a plasmid encoding the viral envelope glycoprotein (e.g., SARS-CoV Spike) and a plasmid for a viral core that drives a reporter gene (e.g., HIV-luciferase).

  • Infection: Seed target cells (e.g., primary airway cells, though transduction efficiency may be low and require optimization) in 96-well plates. The following day, pre-incubate the cells with serial dilutions of this compound for 1 hour. Then, add the pseudovirus supernatant.

  • Readout: After 48-72 hours, lyse the cells and measure the reporter gene activity (e.g., luciferase).

  • Analysis: Calculate the IC50 from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: Viral Entry and Inhibition by this compound

Viral_Entry_Inhibition cluster_Extracellular Extracellular Space cluster_Cell Host Cell cluster_Endosome Endosome Virus Virus Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Binding Endosome_Virus Virus in Endosome Receptor->Endosome_Virus 2. Endocytosis Cytoplasm Cytoplasm CathepsinL Cathepsin L Primed_Spike Primed Viral Glycoprotein CathepsinL->Primed_Spike 3. Cleavage of Viral Glycoprotein Viral_Genome Viral Genome Release Primed_Spike->Viral_Genome 4. Membrane Fusion Replication Viral Replication Viral_Genome->Replication 5. Replication Cycle This compound This compound This compound->CathepsinL Inhibition

Caption: Mechanism of viral entry via the endosomal pathway and its inhibition by this compound.

Experimental Workflow: Antiviral Validation in Primary Cells

Antiviral_Workflow Start Start: Obtain Primary Human Bronchial Epithelial Cells Culture Culture and Differentiate Cells at Air-Liquid Interface (ALI) (≥21 days) Start->Culture Treatment Treat Differentiated Cultures (Basolateral Application) Culture->Treatment Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Treatment Infection Infect with Virus (Apical Application) Treatment->Infection Incubation Incubate for 24-72 hours Infection->Incubation Sampling Collect Apical Washes and Cell Lysates Incubation->Sampling Quantification Quantify Viral Load (RT-qPCR, TCID50) Sampling->Quantification Cytotoxicity Assess Cell Viability in Parallel Uninfected Cultures (MTT) Sampling->Cytotoxicity Analysis Data Analysis: Calculate EC50, CC50, and Selectivity Index (SI) Quantification->Analysis Cytotoxicity->Analysis End End: Determine Efficacy and Toxicity Profile Analysis->End

References

A Head-to-Head Comparison: Oxocarbazate Versus Thiocarbazate Inhibitors of Cathepsin L

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of oxocarbazate (B1193368) and thiocarbazate inhibitors targeting cathepsin L, supported by experimental data and detailed protocols.

Cathepsin L, a lysosomal cysteine protease, is a critical enzyme involved in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis. Its role in diseases such as cancer and viral infections has made it a prime target for therapeutic intervention. Among the various classes of cathepsin L inhibitors, oxocarbazates and thiocarbazates have emerged as promising chemotypes. This guide provides a comparative analysis of their performance based on available experimental data.

Data Presentation: A Quantitative Look at Inhibition

The inhibitory potency of this compound and thiocarbazate compounds against human cathepsin L has been evaluated in multiple studies. The following table summarizes key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are crucial metrics for assessing inhibitor efficacy. Lower values indicate higher potency.

Inhibitor ClassCompound ID/DescriptionIC50 (nM)Ki (nM)Pre-incubation Effect on IC50 (nM)NotesReference(s)
This compound Tetrahydroquinoline this compound (CID 23631927)6.9 (no pre-incubation)0.290.4 (4-hour pre-incubation)Demonstrates slow-binding inhibition. Showed activity in blocking SARS-CoV and Ebola pseudotype virus entry.[1]
This compound (-)-137Not ReportedNot ReportedIdentified as the most potent inhibitor in the study.[2]
Thiocarbazate Related to CID 23631927InactiveNot ReportedNot ReportedTested in a SARS-CoV and Ebola pseudotype virus entry assay.[1]
Thiocarbazate (-)-11(S)56Not ReportedNot ReportedA novel thiocarbazate chemotype.[3]
Thiocarbazate (-)-12(S)133Not ReportedNot ReportedNoted to have some instability.[3]
Thiocarbazate Tetrahydroquinoline anilide (-)-541Not ReportedNot ReportedAn analog designed to probe the S1' subsite.[2]
Thiocarbazate N-phenyl pyrrolidinone (6)110Not ReportedNot ReportedExhibited reduced activity compared to other analogs.[2]
Thiocarbazate Methyl ester (-)-7201Not ReportedNot ReportedShowed reduced activity.[2]

Analysis of the Data: The presented data suggests that oxocarbazates, particularly the tetrahydroquinoline derivative, exhibit highly potent inhibition of cathepsin L, with IC50 values in the low nanomolar to sub-nanomolar range.[1] The slow-binding nature of this this compound, where potency increases with pre-incubation time, is a noteworthy characteristic. In contrast, while some thiocarbazates show respectable inhibitory activity in the nanomolar range, the most potent this compound identified in one study was significantly more effective than the thiocarbazate analogs synthesized and tested in the same study.[2] Furthermore, in a direct comparison within a viral entry assay, the this compound was effective while its thiocarbazate counterpart was inactive, highlighting a potential functional difference between the two scaffolds in a cell-based context.[1]

Experimental Protocols

The determination of the inhibitory potency of these compounds typically involves a fluorometric enzyme inhibition assay. Below is a detailed methodology representative of the key experiments cited.

Fluorometric Cathepsin L Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the proteolytic activity of cathepsin L using a fluorogenic substrate.

Materials:

  • Recombinant human cathepsin L

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Test compounds (oxocarbazates, thiocarbazates) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Recombinant human cathepsin L is diluted to the desired concentration in pre-chilled assay buffer.

  • Compound Preparation: The test inhibitors are serially diluted in DMSO and then further diluted in assay buffer to the final desired concentrations.

  • Reaction Mixture Preparation: In the wells of a 96-well plate, the diluted enzyme is added.

  • Inhibitor Addition and Pre-incubation: The serially diluted test compounds are added to the wells containing the enzyme. For slow-binding inhibitors, the enzyme and inhibitor are pre-incubated for a defined period (e.g., 30 minutes to 4 hours) at a specific temperature (e.g., room temperature or 37°C) to allow for the establishment of the enzyme-inhibitor complex.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over a specific time period (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each inhibitor concentration is calculated relative to a DMSO control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To better understand the context in which these inhibitors function, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving cathepsin L and a typical experimental workflow for inhibitor screening.

Cathepsin_L_Signaling_Pathway Cathepsin L Signaling in Cancer and Viral Entry cluster_extracellular Extracellular Matrix / Endosome cluster_cell Cancer Cell / Host Cell ECM Extracellular Matrix (e.g., Collagen) Invasion Tumor Invasion & Metastasis ECM->Invasion ViralSpike Viral Spike Protein ViralEntry Viral Entry & Fusion ViralSpike->ViralEntry CatL Cathepsin L CatL->ECM Degradation CatL->ViralSpike Cleavage ProCatL Pro-Cathepsin L ProCatL->CatL Activation (Low pH in Lysosome) Lysosome Lysosome/Endolysosome Experimental_Workflow Workflow for Cathepsin L Inhibitor Screening start Start prep_enzyme Prepare Recombinant Cathepsin L Solution start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Inhibitors start->prep_inhibitor pre_incubation Pre-incubate Enzyme with Inhibitors prep_enzyme->pre_incubation prep_inhibitor->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence data_analysis Data Analysis measure_fluorescence->data_analysis determine_ic50 Determine IC50 Values data_analysis->determine_ic50

References

Unraveling the Molecular Choreography: A Comparative Guide to the Mechanism of Action of Oxcarbazepine and Related Dibenzazepines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a cross-validated comparison of the mechanism of action of Oxcarbazepine (B1677851), offering a deep dive into its molecular interactions and a comparative analysis with other key sodium channel-blocking antiepileptic drugs.

Oxcarbazepine, a mainstay in the management of epilepsy, exerts its therapeutic effect primarily through the modulation of voltage-gated sodium channels. Understanding the nuances of this interaction, and how it compares to other structurally related compounds, is pivotal for the rational design of next-generation antiepileptic therapies. This guide synthesizes key experimental findings to illuminate the distinct and shared mechanistic features of Oxcarbazepine, its active metabolite Monohydroxy Derivative (MHD), Carbamazepine, and Eslicarbazepine acetate (B1210297).

At the Core of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for Oxcarbazepine and its active metabolite, MHD, is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3] This action stabilizes hyperexcited neuronal membranes, leading to an inhibition of repetitive neuronal firing and a reduction in the propagation of synaptic impulses.[4]

Quantitative Comparison of Sodium Channel Blockade

The potency and characteristics of VGSC blockade differ between Oxcarbazepine, its metabolites, and related compounds. The following table summarizes key quantitative data from electrophysiological studies.

CompoundIC50 for Inhibition of Na+ CurrentEffect on Fast Inactivation of VGSCsEffect on Slow Inactivation of VGSCsReference(s)
Oxcarbazepine (OXC) 3.1 µM (for INa)[5]; 160 µM (for [3H]BTX binding)[6]Shifts voltage dependence of fast inactivation in the hyperpolarizing direction.[7][8]Shifts voltage dependence of slow inactivation by -28.1 mV.[8][5][6][7][8]
Monohydroxy Derivative (MHD) (Licarbazepine) 2 x 10⁻⁸ M (for firing of sodium-dependent action potentials)[9]No significant effect on the voltage dependence of fast inactivation.[8]Potently enhances slow inactivation.[10][8][9][10]
Carbamazepine (CBZ) 6 x 10⁻⁷ M (for firing of sodium-dependent action potentials)[9]Shifts voltage dependence of fast inactivation in the hyperpolarizing direction.[8][11]Interacts with a slow inactivation state; shifts voltage dependence by -4.6 mV.[8][12][8][9][11][12]
Eslicarbazepine Acetate (ESL) (Active Metabolite: Eslicarbazepine) Not directly applicable (prodrug)Does not influence the voltage dependence of fast inactivation.[8]Enhances slow inactivation; shifts voltage dependence by -31.2 mV.[8][13][8][13]

Beyond Sodium Channels: A Wider Sphere of Influence

While the blockade of VGSCs is the primary mechanism, evidence suggests that Oxcarbazepine and its active metabolite may also exert their effects through other pathways, contributing to their overall anticonvulsant profile.

  • Potassium Channels: Studies suggest that Oxcarbazepine and MHD may modulate potassium channels, which could contribute to their antiepileptic efficacy.[9][14] Specifically, Oxcarbazepine has been shown to suppress the amplitude of delayed rectifier K+ current (IK(DR)).[5]

  • Calcium Channels: Oxcarbazepine's active metabolite, MHD, has been found to inhibit high-voltage-activated (HVA) calcium currents.[15][16] This modulation of calcium channels may contribute to the reduction of neurotransmitter release.[4] In contrast, Carbamazepine's effects on calcium channels appear to be different.[4] Eslicarbazepine has also been shown to inhibit T-type calcium channels.[13][17]

Visualizing the Mechanisms

To provide a clearer understanding of the molecular interactions and experimental workflows, the following diagrams have been generated using the DOT language.

cluster_drugs Antiepileptic Drugs cluster_channels Primary Target: Voltage-Gated Sodium Channel (VGSC) cluster_effects Cellular Effects OXC Oxcarbazepine VGSC_fast_inactivated Fast Inactivated State OXC->VGSC_fast_inactivated Blocks MHD MHD (Active Metabolite) VGSC_slow_inactivated Slow Inactivated State MHD->VGSC_slow_inactivated Enhances CBZ Carbamazepine CBZ->VGSC_fast_inactivated Blocks ESL Eslicarbazepine Acetate ESL->VGSC_slow_inactivated Enhances VGSC_resting Resting State VGSC_open Open State VGSC_resting->VGSC_open Depolarization VGSC_open->VGSC_fast_inactivated Fast Inactivation VGSC_open->VGSC_slow_inactivated Slow Inactivation VGSC_fast_inactivated->VGSC_resting Repolarization stabilization Membrane Stabilization VGSC_fast_inactivated->stabilization VGSC_slow_inactivated->VGSC_resting Slow Recovery VGSC_slow_inactivated->stabilization inhibition_firing Inhibition of Repetitive Firing stabilization->inhibition_firing reduction_propagation Reduced Synaptic Propagation inhibition_firing->reduction_propagation

Caption: Comparative mechanism of action on VGSC states.

cluster_prep Cell Preparation cluster_recording Whole-Cell Patch-Clamp Recording cluster_protocol Voltage Protocols cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293, N1E-115) transfection Transfection with specific VGSC subtype (optional) cell_culture->transfection plating Plating on coverslips for recording transfection->plating giga_seal Form a giga-ohm seal with the cell membrane plating->giga_seal pipette_prep Prepare micropipette with internal solution pipette_prep->giga_seal whole_cell Rupture membrane to achieve whole-cell configuration giga_seal->whole_cell voltage_clamp Apply voltage protocols whole_cell->voltage_clamp iv_curve Current-Voltage (I-V) Relationship voltage_clamp->iv_curve steady_state Steady-State Inactivation voltage_clamp->steady_state recovery Recovery from Inactivation voltage_clamp->recovery use_dependence Use-Dependent Block voltage_clamp->use_dependence measure_current Measure peak Na+ current voltage_clamp->measure_current fit_curves Fit data to Boltzmann/Hill equations measure_current->fit_curves determine_params Determine IC50, V1/2 of inactivation, etc. fit_curves->determine_params

Caption: Experimental workflow for whole-cell patch-clamp.

Experimental Protocols: A Closer Look at the Methodology

The primary technique used to elucidate the mechanism of action of these compounds is whole-cell patch-clamp electrophysiology . This powerful method allows for the direct measurement of ion flow through channels in the cell membrane.

Representative Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade

1. Cell Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing a specific voltage-gated sodium channel subtype (e.g., NaV1.2, NaV1.7) or neuroblastoma cell lines (e.g., N1E-115) endogenously expressing sodium channels are commonly used.[8]

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: For recording, cells are plated onto glass coverslips.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.3 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium is used to block potassium channels, isolating the sodium currents.

3. Electrophysiological Recording:

  • Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: A high-resistance "giga-ohm" seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch is ruptured by gentle suction to allow for electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -100 mV).

4. Voltage Protocols:

  • Current-Voltage (I-V) Relationship: To determine the voltage at which the peak sodium current occurs, voltage steps are applied in increments (e.g., from -80 mV to +60 mV).

  • Steady-State Fast Inactivation: The voltage-dependence of fast inactivation is assessed by applying a series of prepulses to various potentials before a test pulse to elicit the sodium current. The resulting data are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).

  • Recovery from Inactivation: A two-pulse protocol is used to measure the time course of recovery from inactivation.

  • Use-Dependent Block: To assess use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.

5. Data Analysis:

  • The peak amplitude of the sodium current is measured under control conditions and in the presence of the drug.

  • Concentration-response curves are generated to calculate the IC50 value using the Hill equation.

  • Changes in the V1/2 of inactivation and the time constants of recovery are quantified.

Conclusion

The primary mechanism of action of Oxcarbazepine is the blockade of voltage-gated sodium channels, a feature it shares with Carbamazepine and Eslicarbazepine acetate. However, significant differences exist in their modulation of the fast and slow inactivation states of these channels. Oxcarbazepine and Carbamazepine preferentially interact with the fast-inactivated state, whereas the active metabolites of Oxcarbazepine (MHD) and Eslicarbazepine acetate demonstrate a more pronounced effect on the slow inactivation process. These subtle yet crucial distinctions in their molecular interactions likely contribute to their varying clinical profiles, including efficacy and side-effect profiles. Furthermore, the modulation of other ion channels, such as potassium and calcium channels, represents an additional layer of complexity in their mechanisms of action that warrants further investigation. This comparative guide provides a framework for understanding these intricate mechanisms, which is essential for the ongoing development of more targeted and effective antiepileptic therapies.

References

Assessing the In Vivo Efficacy of Oxcarbazepine in Neurological and Viral Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative assessment of the in vivo efficacy of oxcarbazepine (B1677851) and related compounds across different therapeutic areas based on available preclinical and clinical data. While the initial focus was on "Oxocarbazate" in cancer models, a comprehensive literature search revealed a lack of data in this specific context. The available research predominantly focuses on Oxcarbazepine , a widely used anticonvulsant, and its comparison with the established drug Carbamazepine (B1668303) in the treatment of epilepsy. Additionally, a distinct this compound-containing compound has been investigated for its antiviral properties.

This guide is structured to provide researchers, scientists, and drug development professionals with a clear overview of the efficacy, experimental protocols, and mechanisms of action for these compounds in their respective therapeutic applications.

Section 1: Comparative Efficacy of Oxcarbazepine vs. Carbamazepine in Epilepsy

Oxcarbazepine is a keto-derivative of carbamazepine and is indicated for the treatment of partial seizures. It functions as a prodrug, being rapidly metabolized to its pharmacologically active metabolite, licarbazepine. The primary mechanism of action for both oxcarbazepine and carbamazepine is the blockade of voltage-sensitive sodium channels, leading to the stabilization of hyperexcited neural membranes and inhibition of repetitive neuronal firing.

Quantitative Data Summary

The following tables summarize the comparative efficacy and tolerability of oxcarbazepine and carbamazepine based on clinical studies.

Table 1: Seizure Frequency Reduction

StudyDrugDosageSeizure TypeEfficacy OutcomeCitation
Double-blind studyOxcarbazepineNot specifiedEpilepsyComparable antiepileptic efficacy to Carbamazepine.[1]
Double-blind crossover trialOxcarbazepineNot specifiedEpilepsy9% reduction in total seizures; 20% reduction in tonic-clonic and 31% in tonic seizures compared to Carbamazepine.[2]
Comparative studyOxcarbazepine600-1500 mg/dayComplex partial seizuresMore pronounced effect on complex partial seizures compared to Carbamazepine.[3]
Double-blind multi-centre studyOxcarbazepineIndividualizedNewly diagnosed epilepsyNo significant difference in seizure frequency compared to Carbamazepine.[4]

Table 2: Tolerability and Side Effects

StudyDrugKey Tolerability FindingsCitation
Double-blind studyOxcarbazepineLower incidence of side-effects during the initiation phase compared to Carbamazepine.[1]
Double-blind crossover trialOxcarbazepineSlightly better tolerability; allergic skin reaction with Carbamazepine disappeared in 2 patients on Oxcarbazepine.[2]
Double-blind multi-centre studyOxcarbazepineSignificantly fewer 'severe' side effects (P = 0.04) than Carbamazepine; trend towards better overall tolerability.[4]
Experimental Protocols

While the provided search results focus on clinical trials, a general experimental protocol for assessing the in vivo efficacy of anticonvulsant drugs in animal models is described below.

Maximal Electroshock (MES) Test in Rodents

  • Animal Model: Male Swiss mice (20-25 g) or Wistar rats (100-150 g).

  • Drug Administration: The test compound (Oxcarbazepine) and the standard drug (Carbamazepine or Phenytoin) are administered orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Seizures: After a specified period for drug absorption (e.g., 30-60 minutes), seizures are induced by delivering a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal or auricular electrodes.

  • Endpoint Measurement: The primary endpoint is the abolition of the hind limb tonic extensor phase of the seizure. The percentage of animals protected from this endpoint is calculated for each group.

  • Data Analysis: The dose-response relationship is determined, and the ED50 (the dose required to protect 50% of the animals) is calculated for each compound.

Visualizations

experimental_workflow Experimental Workflow for Anticonvulsant Screening cluster_prep Preparation cluster_treatment Treatment cluster_induction Seizure Induction cluster_analysis Data Analysis A Animal Acclimatization B Randomization into Groups (Control, Oxcarbazepine, Carbamazepine) A->B C Drug Administration (Oral/IP) B->C D Maximal Electroshock (MES) C->D E Observation of Seizure Endpoint (Hind Limb Tonic Extension) D->E F Calculation of Protection (%) E->F G Determination of ED50 F->G

Workflow for preclinical anticonvulsant efficacy testing.

metabolic_pathway Metabolic Pathway of Oxcarbazepine Oxcarbazepine Oxcarbazepine (Prodrug) Licarbazepine Licarbazepine (Active Metabolite) Oxcarbazepine->Licarbazepine Rapid Reduction InactiveMetabolites Inactive Metabolites Licarbazepine->InactiveMetabolites Glucuronidation

Metabolism of Oxcarbazepine to its active metabolite.

Section 2: A Novel This compound (B1193368) as a Cathepsin L Inhibitor for Viral Entry

A specific tetrahydroquinoline this compound, identified as CID 23631927, has been investigated as a potent inhibitor of human cathepsin L, a key enzyme involved in the entry of certain viruses into host cells.[5][6] This compound is chemically distinct from the anticonvulsant oxcarbazepine.

Quantitative Data Summary

The antiviral activity of this this compound was demonstrated in an in vitro pseudotype virus infection assay.

Table 3: In Vitro Antiviral Activity of this compound CID 23631927

Virus PseudotypeCell LineIC50 (nM)Citation
SARS-CoVHuman Embryonic Kidney 293T273 ± 49[5][6]
Ebola VirusHuman Embryonic Kidney 293T193 ± 39[5][6]

Table 4: Cathepsin L Inhibition by this compound CID 23631927

ParameterValueCitation
IC50 (no preincubation)6.9 nM[5][6]
IC50 (4-hour preincubation)0.4 nM[5][6]
Ki0.29 nM[6]
Cathepsin L/B Selectivity>700-fold[6]
Experimental Protocols

Pseudotype Virus Infection Assay

  • Cell Culture: Human Embryonic Kidney 293T cells are seeded in 96-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the this compound inhibitor.

  • Virus Infection: Pseudotyped viruses (e.g., lentiviral particles bearing the spike protein of SARS-CoV or the glycoprotein (B1211001) of Ebola virus and encoding a reporter gene like luciferase) are added to the cells.

  • Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for viral entry and reporter gene expression.

  • Endpoint Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The percentage of inhibition of viral entry is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations

signaling_pathway Mechanism of Viral Entry Inhibition by this compound cluster_virus Virus cluster_cell Host Cell Virus SARS-CoV / Ebola Virus Receptor Cell Surface Receptor (e.g., ACE2 for SARS-CoV) Virus->Receptor Endosome Endosome Receptor->Endosome Endocytosis CathepsinL Cathepsin L Endosome->CathepsinL Fusion Viral-Endosomal Membrane Fusion CathepsinL->Fusion Proteolytic Cleavage of Viral Glycoprotein Release Release of Viral Genome Fusion->Release This compound This compound CID 23631927 This compound->CathepsinL Inhibition

Inhibition of viral entry by blocking Cathepsin L.

The available scientific literature provides a strong basis for comparing the efficacy and tolerability of oxcarbazepine and carbamazepine in the context of epilepsy, with studies indicating comparable or, in some aspects, superior performance of oxcarbazepine. For researchers in this field, the established animal models and clinical trial designs offer robust frameworks for further investigation.

Separately, the discovery of a novel this compound compound as a potent inhibitor of cathepsin L highlights a distinct therapeutic avenue for this chemical class. The data supports its potential as an antiviral agent by blocking the entry of viruses like SARS-CoV and Ebola. This underscores the importance of specific chemical structures in determining biological activity and therapeutic application.

Further preclinical in vivo studies would be necessary to evaluate the efficacy, pharmacokinetics, and safety of the antiviral this compound in relevant animal models of viral disease.

References

Head-to-head comparison of Oxocarbazate and camostat mesylate for viral entry inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats has underscored the urgent need for effective antiviral therapeutics. A critical stage in the viral life cycle, and therefore a prime target for intervention, is the entry of the virus into the host cell. This process is often mediated by host proteases that prime the viral fusion proteins. This guide provides a detailed comparison of two such host-directed antiviral candidates: a specific oxocarbazate (B1193368) compound (PubChem CID 23631927) and camostat (B1201512) mesylate, focusing on their mechanisms of viral entry inhibition, supported by experimental data.

Mechanism of Action and Therapeutic Rationale

Viral entry into host cells can occur via different pathways. Some viruses, like SARS-CoV-2, can utilize a cell surface pathway involving the serine protease TMPRSS2, or an endosomal pathway that is dependent on the activity of cathepsins.[1][2]

Camostat mesylate is a serine protease inhibitor that has been clinically approved in Japan for the treatment of chronic pancreatitis.[3][4] Its antiviral activity stems from its potent inhibition of TMPRSS2 .[3][5] By blocking TMPRSS2, camostat mesylate prevents the proteolytic cleavage of viral spike proteins at the cell surface, a crucial step for the fusion of the viral and cellular membranes.[5][6] Interestingly, camostat mesylate is a prodrug that is rapidly converted to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), which also demonstrates antiviral activity.[4][7]

On the other hand, the This compound compound (PubChem CID 23631927) is a potent inhibitor of human cathepsin L , a cysteine protease found in the endosomes.[8][9] For viruses that enter the cell via endocytosis, cathepsin L-mediated cleavage of the viral glycoprotein (B1211001) is essential for exposing the fusion peptide and enabling the virus to escape the endosome and release its genetic material into the cytoplasm.[1][8] By inhibiting cathepsin L, this this compound effectively traps the virus within the endosome, preventing infection.[8][9]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations of the specific this compound and camostat mesylate against their respective target proteases and in viral entry assays.

CompoundTargetAssay TypeCell LineVirus/PseudovirusIC50/EC50Reference
This compound (CID 23631927) Human Cathepsin LEnzyme Inhibition--K_i = 0.29 nM[8]
Enzyme Inhibition (no preincubation)--IC50 = 6.9 nM[8][9]
Enzyme Inhibition (4-h preincubation)--IC50 = 0.4 nM[8][9]
Viral Entry InhibitionPseudovirus AssayHEK 293TSARS-CoVIC50 = 273 ± 49 nM[8][9]
Viral Entry InhibitionPseudovirus AssayHEK 293TEbolaIC50 = 193 ± 39 nM[8][9]
Camostat Mesylate TMPRSS2Enzyme InhibitionHEK-293T-IC50 ≈ 1-3 nM[10][11]
Viral Entry InhibitionPseudotype AssayCalu-3VSV-SARS-2-SEC50 = 107 nM[4]
Viral Entry InhibitionAuthentic Virus AssayCalu-3SARS-CoV-2- (Marked inhibition)[4]
GBPA (Camostat Metabolite) TMPRSS2Enzyme Inhibition--IC50 = 70.3 nM[4]
Viral Entry InhibitionPseudotype AssayCalu-3VSV-SARS-2-SEC50 = 178 nM[4]

Signaling Pathways and Inhibition Points

Viral_Entry_Inhibition cluster_cell_surface Cell Surface Entry cluster_endosomal Endosomal Entry Virus_Surface Virus ACE2 ACE2 Receptor Virus_Surface->ACE2 Binding TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Membrane_Fusion_Surface Membrane Fusion TMPRSS2->Membrane_Fusion_Surface Spike Protein Cleavage Viral_Replication_Surface Viral Replication Membrane_Fusion_Surface->Viral_Replication_Surface Camostat Camostat Mesylate Camostat->TMPRSS2 Inhibits Virus_Endosome Virus Receptor_Endosome Receptor Virus_Endosome->Receptor_Endosome Binding Endocytosis Endocytosis Receptor_Endosome->Endocytosis Endosome Endosome Endocytosis->Endosome CathepsinL Cathepsin L Endosome->CathepsinL Membrane_Fusion_Endosome Membrane Fusion CathepsinL->Membrane_Fusion_Endosome Spike Protein Cleavage Viral_Replication_Endosome Viral Replication Membrane_Fusion_Endosome->Viral_Replication_Endosome This compound This compound This compound->CathepsinL Inhibits

Caption: Viral entry pathways and points of inhibition by Camostat Mesylate and this compound.

Experimental Protocols

This compound (CID 23631927) Pseudovirus Infection Assay[8][9]
  • Cell Line: Human embryonic kidney (HEK) 293T cells.

  • Pseudovirus Production: Lentiviral pseudotypes were produced by co-transfecting 293T cells with a plasmid encoding the envelope glycoprotein of either SARS-CoV or Ebola virus, and a plasmid carrying an HIV-1 proviral genome in which the env gene was replaced with a luciferase reporter gene.

  • Inhibition Assay:

    • HEK 293T cells were seeded in 96-well plates.

    • The following day, cells were pre-incubated with varying concentrations of the this compound compound for a specified period.

    • Pseudovirus supernatant was then added to the cells.

    • After 48 hours of incubation, the cells were lysed.

    • Luciferase activity was measured using a luminometer, with the reduction in luciferase signal indicating viral entry inhibition.

    • The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in luciferase activity compared to the DMSO-treated control cells.

Camostat Mesylate Pseudotype and Authentic Virus Assays[4]
  • Cell Line: Human lung adenocarcinoma Calu-3 cells.

  • Pseudotype Particle Production: Vesicular stomatitis virus (VSV) pseudotypes bearing the SARS-CoV-2 spike (S) protein and encoding a luciferase reporter were generated.

  • Pseudotype Entry Assay:

    • Calu-3 cells were seeded in 96-well plates.

    • Cells were pre-incubated with serially diluted camostat mesylate for 2 hours.

    • Pseudotype particles were then added to the cells.

    • After 16-18 hours of incubation, luciferase activity was measured to quantify virus entry.

    • EC50 values were determined based on the dose-response curves.

  • Authentic SARS-CoV-2 Infection Assay:

    • Calu-3 cells were pre-incubated with camostat mesylate for 2 hours.

    • Cells were then infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).

    • After 1 hour, the inoculum was removed, and fresh medium containing the inhibitor was added.

    • Viral spread and infection were assessed at a later time point (e.g., by quantifying viral RNA or observing cytopathic effects).

Summary and Conclusion

This compound (CID 23631927) and camostat mesylate represent two distinct, host-directed strategies for inhibiting viral entry. Camostat mesylate targets the cell-surface protease TMPRSS2, making it a candidate for viruses that utilize this pathway for entry into cells of the respiratory tract.[5][6] In contrast, the specific this compound inhibits the endosomal protease cathepsin L, positioning it as an inhibitor for viruses that rely on endocytosis and subsequent endosomal processing for productive infection.[8][9]

The choice between these or similar inhibitors would depend on the specific virus and the primary entry pathway it utilizes in target cells. Furthermore, the potential for combination therapy, using both a TMPRSS2 inhibitor and a cathepsin L inhibitor, could offer a synergistic effect by blocking both major entry routes, thereby reducing the likelihood of viral escape and enhancing therapeutic efficacy.[2] The data presented here provide a foundation for further investigation and development of these and other host-directed antivirals.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Oxcarbazepine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary and recommended method for the disposal of Oxcarbazepine and its associated waste is high-temperature incineration. This process, conducted at a facility compliant with U.S. Environmental Protection Agency (EPA) regulations, ensures the complete destruction of the active pharmaceutical ingredient, mitigating potential environmental contamination and health risks.

This document provides researchers, scientists, and drug development professionals with essential, step-by-step guidance for the safe handling and disposal of Oxcarbazepine. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Oxcarbazepine. Personnel handling the compound should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. In case of a spill, the area should be cord-covered with absorbent material, and the collected waste must be disposed of as hazardous material.

Disposal Procedures for Oxcarbazepine

The disposal of Oxcarbazepine, whether in pure form, as expired tablets or suspension, or as contaminated labware, must follow regulated hazardous waste protocols. Under no circumstances should Oxcarbazepine be disposed of down the drain, as this is strictly prohibited by the EPA's Subpart P regulations for hazardous waste pharmaceuticals[1][2].

On-site Waste Segregation and Storage:
  • Designated Waste Containers: All Oxcarbazepine waste, including unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers, must be collected in clearly labeled, leak-proof hazardous waste containers.

  • Labeling: Containers must be marked with the words "Hazardous Waste" and identify the contents as "Oxcarbazepine Waste."

  • Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.

Off-site Disposal by Incineration:

The recommended and most effective method for the final disposal of Oxcarbazepine is incineration at a licensed hazardous waste facility. This high-temperature process ensures the complete thermal decomposition of the compound.

ParameterRecommended ValueCitation
Incineration Type High-temperature, dual-chamber[3]
Minimum Temperature 850°C for hazardous pharmaceuticals[3]
Cytotoxic Waste Temp. 1200°C (if mixed with cytotoxic agents)
Residence Time Minimum of 2 seconds in the second chamber[3]

Note: The selection of a waste disposal vendor should include verification of their adherence to all federal, state, and local regulations for pharmaceutical waste management.

Understanding Oxcarbazepine Degradation

Knowledge of Oxcarbazepine's stability and degradation pathways is crucial for appreciating the necessity of high-temperature incineration. Studies have shown that Oxcarbazepine degrades under certain conditions, but these processes may not lead to complete detoxification and can produce various transformation products.

Stress ConditionDegradation BehaviorKey Transformation Products
Acid Hydrolysis Degrades10,11-dihydro-10-hydroxy-carbamazepine, Acridine
Base Hydrolysis Degrades10,11-dihydro-10-hydroxy-carbamazepine, Acridine
**Oxidative (e.g., H₂O₂) **DegradesVarious oxidation products
Thermal (Heat) Stable under normal lab conditions, degrades at higher temperaturesThermal decomposition products
Photolytic (UV Light) Relatively stableMinor degradation products

The formation of various degradation products underscores the importance of a robust disposal method like incineration, which is designed to break down the molecule into its constituent elements completely.

Experimental Protocol: Analysis of Oxcarbazepine in Waste Streams

To ensure compliance with disposal regulations and to monitor potential environmental release, it is essential to have a validated analytical method for the quantification of Oxcarbazepine in various waste matrices. The following provides a general framework based on established EPA methodologies, such as EPA Method 8270 for semi-volatile organic compounds, which can be adapted for this purpose.

Objective: To quantify the concentration of Oxcarbazepine in a liquid waste stream (e.g., industrial effluent, landfill leachate) using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
  • Oxcarbazepine analytical standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or other appropriate mobile phase modifier

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • Standard laboratory glassware and filtration apparatus

Instrumentation:
  • High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector

  • Analytical balance

  • pH meter

  • Vortex mixer and sonicator

Procedure:
  • Sample Collection and Preparation:

    • Collect a representative sample of the waste stream in a clean, appropriate container.

    • Acidify the sample if necessary to preserve the analyte.

    • Filter the sample to remove particulate matter.

    • Perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

  • Standard Preparation:

    • Prepare a stock solution of Oxcarbazepine in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution to known concentrations covering the expected range of the samples.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate C18 column.

    • Establish a mobile phase gradient (e.g., a mixture of acetonitrile and water with a formic acid modifier).

    • Inject the prepared standards and samples onto the column.

    • Detect the analyte using a UV detector at a specified wavelength (e.g., 256 nm) or an MS detector for higher selectivity and sensitivity.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of Oxcarbazepine in the samples by comparing their peak areas to the calibration curve.

This is a generalized protocol and must be fully validated for the specific matrix being analyzed in accordance with regulatory guidelines.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal pathway for Oxcarbazepine, the following workflow diagram has been generated.

Oxcarbazepine Disposal Workflow cluster_0 Laboratory Operations cluster_1 On-Site Waste Management cluster_2 Off-Site Disposal cluster_3 Final Disposition A Oxcarbazepine Use in Research B Generation of Waste (Unused product, contaminated labware, etc.) A->B C Segregate into Labeled Hazardous Waste Container B->C D Secure Storage in Designated Area C->D E Transport by Licensed Hazardous Waste Hauler D->E F High-Temperature Incineration at Approved Facility E->F G Complete Destruction of Oxcarbazepine F->G

Caption: Logical workflow for the proper disposal of Oxcarbazepine waste.

By adhering to these comprehensive procedures, the scientific community can ensure the safe and responsible management of Oxcarbazepine waste, thereby protecting both human health and the environment.

References

Safeguarding Research: A Guide to Handling Oxocarbazate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Oxocarbazate (B1193368). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this specific cathepsin L inhibitor.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.

PPE CategorySolid FormSolution FormRationale
Hand Protection Double-gloving with nitrile gloves.Double-gloving with nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Chemical safety goggles or a face shield.Chemical safety goggles and a face shield.Protects eyes from dust particles and splashes. A face shield offers broader protection for the entire face.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Work in a certified chemical fume hood.Minimizes inhalation of fine particles. A fume hood is essential for preventing inhalation of aerosols or vapors.
Body Protection A disposable lab coat or coveralls.A disposable, fluid-resistant lab coat or coveralls.Prevents contamination of personal clothing and skin. Fluid-resistant material is crucial when working with solutions.
Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, designated, and secure area, away from incompatible materials.

  • Consult the supplier for specific storage temperature and conditions.

2. Preparation and Handling:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to control dust.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.

  • Avoid creating aerosols.

3. Spill Response:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before cleaning up.

  • For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • For liquid spills, absorb with an inert material like vermiculite (B1170534) or sand.

  • Collect all contaminated materials in a sealed, labeled container for proper disposal.

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Chemical Waste:

  • Dispose of unused this compound and solutions as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not pour this compound waste down the drain.

  • Collect all chemical waste in a designated, sealed, and clearly labeled waste container.

2. Contaminated PPE and Materials:

  • All disposable PPE (gloves, lab coats, etc.) that has come into contact with this compound should be considered contaminated.

  • Place all contaminated disposable items in a sealed, labeled hazardous waste bag or container.

  • Non-disposable items that are contaminated should be decontaminated using a validated procedure before reuse or disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal, emphasizing the critical control points for safety.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid Compound prep_fume_hood->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve handle_exp Conduct Experiment prep_dissolve->handle_exp cleanup_decon Decontaminate Work Surfaces & Equipment handle_exp->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe disp_chem Dispose of Chemical Waste cleanup_ppe->disp_chem disp_ppe Dispose of Contaminated PPE cleanup_ppe->disp_ppe

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. This commitment to safety is the foundation of scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.